Bocaminooxyacetamide-PEG3-alkyne
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O7/c1-5-7-21-9-11-23-12-10-22-8-6-17-14(19)13-24-18-15(20)25-16(2,3)4/h1H,6-13H2,2-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVXROGORLQQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-aminooxyacetamide-PEG3-alkyne: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-aminooxyacetamide-PEG3-alkyne is a versatile heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications in bioconjugation. Detailed experimental protocols for its use in oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are presented, alongside visualizations of its structure and reaction pathways to facilitate a deeper understanding of its utility in modern drug discovery and development.
Introduction
The landscape of drug development is continually evolving towards therapies with higher specificity and efficacy. A key strategy in this endeavor is the use of bifunctional molecules that can link two distinct chemical or biological entities. Boc-aminooxyacetamide-PEG3-alkyne has emerged as a valuable tool in this context. It features three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group.[1]
The Boc protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive aminooxy group.[1] This aminooxy functionality can then readily react with aldehydes or ketones to form a stable oxime linkage.[2] The terminal alkyne is a versatile functional group for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole ring with an azide-containing molecule.[3] The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1] These features make Boc-aminooxyacetamide-PEG3-alkyne an ideal linker for constructing complex biomolecules with precise control over their architecture.
Chemical Structure and Properties
The chemical structure of Boc-aminooxyacetamide-PEG3-alkyne facilitates its role as a molecular bridge. The molecule consists of a Boc-protected aminooxyacetamide head, a triethylene glycol (PEG3) spacer, and a terminal propargyl ether (alkyne) tail.
Chemical Structure Diagram
Caption: Chemical structure of Boc-aminooxyacetamide-PEG3-alkyne.
Physicochemical Properties
The properties of Boc-aminooxyacetamide-PEG3-alkyne are summarized in the table below. Data is compiled from various commercial suppliers and should be considered as typical values.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₄N₂O₆ | [Calculated] |
| Molecular Weight | 316.35 g/mol | [Calculated] |
| CAS Number | 1951439-46-5 (for a similar structure) | [Commercial Supplier] |
| Appearance | White to off-white solid or oil | [Commercial Supplier] |
| Purity | ≥95% (typically by HPLC) | [Commercial Supplier] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [Commercial Supplier] |
| Storage | -20°C, desiccated | [Commercial Supplier] |
Synthesis and Characterization
-
Synthesis of the PEG3-alkyne backbone: This can be achieved by reacting triethylene glycol with a propargyl halide under basic conditions.
-
Functionalization of the PEG3-alkyne: The terminal hydroxyl group of the PEG3-alkyne can be activated, for example, by conversion to a tosylate or mesylate.
-
Introduction of the aminooxyacetamide moiety: The activated PEG3-alkyne can then be reacted with a suitable Boc-protected aminooxyacetamide nucleophile to yield the final product.
Characterization of the final product would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of all expected functional groups (Boc, PEG, alkyne) and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications in Drug Development
The unique trifunctional nature of Boc-aminooxyacetamide-PEG3-alkyne makes it a powerful tool in the construction of complex therapeutic agents.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Boc-aminooxyacetamide-PEG3-alkyne can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The alkyne group can be used to attach one of the ligands via click chemistry, while the Boc-protected aminooxy group, after deprotection, can be conjugated to the other ligand.
Caption: PROTAC synthesis and mechanism of action workflow.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. Boc-aminooxyacetamide-PEG3-alkyne can be used to conjugate the cytotoxic drug to the antibody. For instance, the drug can be modified with an azide (B81097) group and attached to the linker via click chemistry. The linker-drug conjugate can then be attached to the antibody through the aminooxy group after Boc deprotection, reacting with an aldehyde group introduced onto the antibody.
Experimental Protocols
The following are generalized protocols for the key reactions involving Boc-aminooxyacetamide-PEG3-alkyne. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Boc Deprotection
Objective: To remove the Boc protecting group and liberate the reactive aminooxy functionality.
Materials:
-
Boc-aminooxyacetamide-PEG3-alkyne
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve Boc-aminooxyacetamide-PEG3-alkyne in DCM (e.g., 10 mL per 100 mg of linker).
-
Add an excess of TFA (e.g., 10-20 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected aminooxy-PEG3-alkyne.
Oxime Ligation
Objective: To conjugate the deprotected aminooxy-PEG3-alkyne to an aldehyde- or ketone-containing molecule.[5]
Materials:
-
Deprotected aminooxy-PEG3-alkyne
-
Aldehyde- or ketone-functionalized molecule
-
Anhydrous buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)[5]
-
Aniline (B41778) (optional, as a catalyst)[5]
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.
-
Add a slight molar excess (e.g., 1.1-1.5 equivalents) of the deprotected aminooxy-PEG3-alkyne.
-
If the reaction is slow, a catalyst such as aniline can be added (e.g., 10-100 mM).[5]
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the formation of the oxime conjugate by LC-MS.
-
Purify the resulting conjugate using an appropriate chromatographic method (e.g., HPLC, size-exclusion chromatography).
Caption: Schematic of the oxime ligation reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the alkyne-terminated linker to an azide-containing molecule.[6]
Materials:
-
Boc-aminooxyacetamide-PEG3-alkyne
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Aqueous buffer system (e.g., phosphate-buffered saline, PBS) with a co-solvent like DMSO or DMF if needed for solubility.
Procedure:
-
In a reaction vessel, dissolve the Boc-aminooxyacetamide-PEG3-alkyne and the azide-functionalized molecule in the chosen buffer system.
-
In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
-
In another tube, prepare a premix of CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 1-2 mM for reactants, 100-500 µM for copper, and 5-10 mM for sodium ascorbate.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the triazole-linked conjugate can be purified by chromatography.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
Boc-aminooxyacetamide-PEG3-alkyne is a high-value chemical tool for researchers and scientists in drug development. Its well-defined structure and predictable reactivity allow for the precise construction of complex bioconjugates. The ability to perform sequential or orthogonal conjugations through its two distinct reactive handles makes it particularly suitable for the synthesis of next-generation therapeutics like ADCs and PROTACs. This guide provides the foundational knowledge and general protocols to effectively utilize this versatile linker in innovative drug discovery programs.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Mechanism of Action of Bocaminooxyacetamide-PEG3-Alkyne in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bocaminooxyacetamide-PEG3-alkyne linker is a critical component in the design of advanced Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the targeted delivery and controlled release of cytotoxic payloads. This in-depth technical guide elucidates the core mechanism of action of this linker, detailing its chemical structure, conjugation strategy, and the specifics of its cleavage-based payload release within the target cell. The guide provides a comprehensive overview of the underlying chemical principles, experimental data, and detailed protocols for the evaluation of ADCs employing this linker technology.
Introduction to this compound Linker
The this compound linker is a bifunctional molecule designed for the covalent attachment of a cytotoxic drug to a monoclonal antibody (mAb). Its structure comprises three key functional domains:
-
Bocaminooxyacetamide Group: This moiety serves as the cleavable element of the linker. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acidic conditions, providing a mechanism for targeted payload release.
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the linker. This is crucial for improving the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo tolerance.
-
Alkyne Group: This terminal functional group enables the covalent attachment of the linker to an azide-modified antibody through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
The strategic combination of these elements allows for the stable circulation of the ADC in the bloodstream and the specific release of the payload upon internalization into target cancer cells.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC constructed with a this compound linker is contingent on a series of well-orchestrated events, from initial administration to the ultimate cytotoxic effect on the target cell.
Systemic Circulation and Target Cell Recognition
Once administered, the ADC circulates in the bloodstream, where the linker is designed to be stable at physiological pH (around 7.4), preventing premature release of the cytotoxic payload and minimizing off-target toxicity. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized complex is then trafficked through the endosomal pathway to the lysosomes.
Acid-Catalyzed Cleavage and Payload Release
The key event in the mechanism of action of the this compound linker is the cleavage of the Boc protecting group within the acidic environment of the lysosome (pH 4.5-5.0). The Boc group is a well-established acid-labile protecting group in organic chemistry.
The acidic conditions within the lysosome catalyze the hydrolysis of the tert-butyl carbamate (B1207046) of the Boc group. This deprotection is a multi-step process:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acidic milieu of the lysosome.
-
Formation of a Carbamic Acid Intermediate: The protonation facilitates the cleavage of the tert-butyl group, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide.
-
Payload Liberation: The removal of the Boc group and subsequent decarboxylation results in the release of the payload, which is now free to exert its cytotoxic effect within the cell.
dot
Caption: General workflow of an ADC with a this compound linker.
Data Presentation: Physicochemical and Pharmacokinetic Properties
While specific quantitative data for the this compound linker is often proprietary and dependent on the specific antibody and payload, the following table summarizes typical parameters that are evaluated for ADCs utilizing acid-cleavable linkers.
| Parameter | Typical Value/Range | Significance |
| Linker Stability at pH 7.4 (t1/2) | > 100 hours | High stability in circulation minimizes premature drug release and off-target toxicity. |
| Linker Cleavage at pH 5.0 (t1/2) | 1 - 24 hours | Efficient cleavage in the lysosome ensures timely payload release for cytotoxic effect. |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | An optimal DAR balances potency with maintaining favorable pharmacokinetic properties. |
| In vitro Cytotoxicity (IC50) | Sub-nanomolar to nanomolar | Demonstrates the potent cell-killing activity of the ADC against target cancer cells. |
| Plasma Clearance | Low | A lower clearance rate indicates a longer circulation half-life, allowing more time for the ADC to reach the tumor. |
| Tumor Accumulation | High | Efficient targeting and accumulation of the ADC at the tumor site is critical for efficacy. |
Experimental Protocols
The characterization of an ADC with a this compound linker involves a series of in vitro and in vivo experiments to assess its stability, cleavage, and efficacy.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC linker in plasma at physiological pH.
Methodology:
-
Incubate the ADC in human or animal plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma sample.
-
Separate the ADC from plasma proteins using affinity chromatography (e.g., Protein A or G).
-
Analyze the intact ADC and any released payload by liquid chromatography-mass spectrometry (LC-MS) to determine the extent of linker cleavage over time.
dot
Caption: Workflow for assessing the lysosomal cleavage of an ADC linker.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Culture a cancer cell line that expresses the target antigen.
-
Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50).
Conclusion
The this compound linker represents a sophisticated and effective tool in the development of next-generation Antibody-Drug Conjugates. Its mechanism of action, centered around acid-catalyzed cleavage within the lysosome, provides a robust strategy for the targeted delivery and controlled release of cytotoxic payloads. A thorough understanding of its chemical properties, cleavage kinetics, and biological performance, as outlined in this guide, is paramount for the successful design and clinical translation of highly effective and well-tolerated ADC therapeutics. The experimental protocols provided herein serve as a foundational framework for the comprehensive evaluation of ADCs employing this promising linker technology.
An In-depth Technical Guide to the Synthesis and Characterization of Boc-aminooxyacetamide-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-aminooxyacetamide-PEG3-alkyne, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development. This molecule is particularly valuable for its role in constructing Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linkage of biomolecules is paramount.
Introduction
Boc-aminooxyacetamide-PEG3-alkyne is a versatile chemical tool featuring three key functional components:
-
A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This moiety, upon deprotection under acidic conditions, reveals a reactive aminooxy group that can selectively ligate with aldehydes and ketones to form stable oxime bonds.
-
A terminal alkyne group : This functional group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." This allows for the efficient and specific conjugation to azide-modified molecules.
-
A polyethylene glycol (PEG3) spacer : The three-unit PEG linker enhances the solubility and bioavailability of the conjugate, reduces steric hindrance, and provides a flexible bridge between the conjugated entities.
The orthogonal reactivity of the aminooxy and alkyne groups enables sequential and controlled conjugation of different molecules, making it an invaluable asset in the design of complex bioconjugates.
Synthesis of Boc-aminooxyacetamide-PEG3-alkyne
The synthesis of Boc-aminooxyacetamide-PEG3-alkyne can be achieved through a multi-step process involving the coupling of a Boc-protected aminooxyacetic acid with an amino-PEG3-alkyne derivative. The following is a representative synthetic protocol.
Materials and Methods
Materials:
-
Boc-aminooxyacetic acid
-
1-(2-Aminoethoxy)-2-(2-propargyloxyethoxy)ethane (or a similar amino-PEG3-alkyne)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (e.g., ESI-MS)
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol
Step 1: Activation of Boc-aminooxyacetic acid
-
Dissolve Boc-aminooxyacetic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate containing the activated Boc-aminooxyacetic acid-NHS ester is used directly in the next step.
Step 2: Coupling with Amino-PEG3-alkyne
-
In a separate flask, dissolve 1-(2-Aminoethoxy)-2-(2-propargyloxyethoxy)ethane (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution to act as a base.
-
Add the filtrate containing the activated Boc-aminooxyacetic acid-NHS ester from Step 1 dropwise to the stirred solution of the amine at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-aminooxyacetamide-PEG3-alkyne as a clear oil or white solid.
Characterization
The structure and purity of the synthesized Boc-aminooxyacetamide-PEG3-alkyne should be confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₈N₂O₇ |
| Molecular Weight | 360.41 g/mol |
| Appearance | Colorless oil to white solid |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spec (ESI-MS) | m/z = 361.19 [M+H]⁺, 383.17 [M+Na]⁺ |
Note: The exact NMR chemical shifts will be dependent on the solvent used for analysis.
Visualizing the Synthesis and Workflow
Synthetic Pathway
Caption: Synthetic route for Boc-aminooxyacetamide-PEG3-alkyne.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Applications in Research and Drug Development
The unique architecture of Boc-aminooxyacetamide-PEG3-alkyne makes it a powerful tool for:
-
PROTAC Development : It serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic payloads to antibodies, enabling targeted delivery of drugs to cancer cells.
-
Bioconjugation and Labeling : The orthogonal reactive ends allow for the precise attachment of fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules for imaging and diagnostic applications.
-
Surface Modification : Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.
The Boc-protected aminooxy group offers the advantage of controlled deprotection, allowing for a staged conjugation strategy. The PEG spacer not only improves the physicochemical properties of the final conjugate but also provides the necessary spatial separation between the conjugated moieties to maintain their biological activity.
Conclusion
Boc-aminooxyacetamide-PEG3-alkyne is a high-value chemical linker with significant applications in modern drug discovery and chemical biology. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Proper characterization using standard analytical techniques is crucial to ensure the purity and structural integrity of the molecule, which is essential for its successful application in the development of novel therapeutics and research tools.
An In-depth Technical Guide to Boc-aminooxyacetamide-PEG3-alkyne: Predicted Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties Analysis
Boc-aminooxyacetamide-PEG3-alkyne is a versatile chemical tool designed with distinct functional domains that dictate its behavior in different chemical environments.
-
Boc-Protected Aminooxy Group: The aminooxy moiety (–O–NH₂) is a powerful functional group for conjugating to molecules containing aldehydes or ketones, forming a stable oxime linkage. It is protected by a tert-butyloxycarbonyl (Boc) group, which prevents premature reactions.[1] This Boc group is intentionally labile and can be removed under mild acidic conditions to unmask the reactive aminooxy group.[2][3][4] The Boc group itself is bulky and nonpolar, contributing to solubility in organic solvents.
-
PEG3 Spacer: The triethylene glycol (PEG3) linker is a short, flexible, and hydrophilic chain. The primary role of the PEG spacer in molecules of this type is to enhance aqueous solubility and biocompatibility.[2][4][5][6] This feature is critical for applications involving biological molecules, such as proteins or antibodies, which often require aqueous reaction conditions.
-
Terminal Alkyne: The terminal alkyne is a highly versatile chemical handle. It is most commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[6] This allows for the efficient and specific attachment of a second molecule that bears a complementary azide (B81097) group. While generally stable, the terminal alkyne proton is weakly acidic, and the group can react with certain transition metals or strong bases.[7][8]
Predicted Solubility Profile
The solubility of Boc-aminooxyacetamide-PEG3-alkyne is governed by the balance between its hydrophilic PEG3 chain and its more nonpolar components (Boc group, alkyne terminus). Based on data for structurally similar compounds, the following solubility profile is predicted.
Table 1: Predicted Solubility of Boc-aminooxyacetamide-PEG3-alkyne
| Solvent | Predicted Solubility | Rationale |
| Water | Moderate | The hydrophilic PEG3 spacer significantly increases solubility in aqueous media.[2][4][6][9] However, the presence of the lipophilic Boc group and the alkyne may limit very high concentrations. |
| DMSO, DMF | High | These polar aprotic solvents are expected to readily dissolve the compound, similar to other PEGylated linkers and Boc-protected molecules.[6][10] |
| Methanol, Ethanol | High | Polar protic solvents should be effective at solvating the molecule due to the polar ether and amide functionalities. |
| Dichloromethane (DCM), Chloroform | High | The Boc group and the overall organic nature of the molecule suggest good solubility in chlorinated solvents.[11] |
| Acetonitrile | High | A common solvent for chemical reactions and purification (e.g., HPLC), it is expected to be a good solvent for this compound.[11] |
| Diethyl Ether, Hexanes | Low to Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar PEG chain and amide group. |
Predicted Stability Profile
The stability of the linker is critical for its storage and use in multi-step conjugation protocols. The primary points of lability are the Boc protecting group and, to a lesser extent, the terminal alkyne.
Table 2: Predicted Stability of Boc-aminooxyacetamide-PEG3-alkyne
| Condition | Predicted Stability | Rationale |
| Storage | Store at -20°C, desiccated.[6][12][13] | Recommended for long-term stability of PEG linkers and reactive functional groups to prevent slow degradation from moisture or temperature fluctuations. |
| Aqueous Solution (Neutral pH) | Moderate | Stable for short-term use in neutral buffers. Prolonged storage in aqueous solution is not recommended due to the potential for hydrolysis. |
| Acidic Conditions (e.g., pH < 4) | Low | The Boc group is designed to be cleaved by mild to moderate acidic conditions (e.g., trifluoroacetic acid, formic acid, or lower pH buffers).[2][3][4] |
| Basic Conditions (e.g., pH > 9) | Moderate to High | The molecule is generally stable under basic conditions. The alkyne proton can be deprotonated by very strong bases, but the molecule should be stable in common basic buffers. |
| Reducing Agents (e.g., DTT, TCEP) | High | The functional groups present are not typically susceptible to reduction by common biological reducing agents. |
| Oxidizing Agents | Moderate | The PEG chain and other functional groups may be susceptible to degradation by strong oxidizing agents. |
| Light Exposure | High | The molecule does not contain significant chromophores that would make it particularly light-sensitive, though storage in the dark is always recommended for complex organic molecules.[9] |
General Experimental Protocols
The following are general, standard procedures for determining the solubility and stability of a novel linker like Boc-aminooxyacetamide-PEG3-alkyne.
Protocol 1: Kinetic Solubility Determination using the Shake-Flask Method
-
Preparation: Prepare stock solutions of the test compound in a highly soluble organic solvent (e.g., 10 mM in DMSO).
-
Sample Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to a known volume (e.g., 100-200 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate or microcentrifuge tube. Prepare a range of concentrations.
-
Equilibration: Seal the container and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any undissolved precipitate.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve prepared in the same buffer/solvent mixture. The highest concentration that remains in solution is the measured kinetic solubility.
Protocol 2: Stability Assessment via HPLC-Based Degradation Study
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a solution mimicking the condition to be tested (e.g., 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions, PBS for neutral).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 4°C, room temperature, 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution. If necessary, quench the reaction (e.g., by neutralizing the pH).
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound.
-
Data Interpretation: The stability is determined by plotting the percentage of the parent compound remaining versus time. The appearance of new peaks indicates the formation of degradation products. The half-life (t½) of the compound under each condition can be calculated from this data.
Application Workflow: Bioconjugation
Boc-aminooxyacetamide-PEG3-alkyne is designed for a two-step sequential conjugation process. First, the aminooxy group is used to couple to an aldehyde- or ketone-bearing molecule. Second, the alkyne is used for click chemistry. The following diagram illustrates this logical workflow.
Caption: Logical workflow for a two-step sequential bioconjugation using the linker.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 4. Aminooxy-PEG3-NH-Boc,Aminooxy-PEG3-C2-NH-Boc-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Alkyne-PEG3-amine (A270035) | Antibodies.com [antibodies.com]
- 10. medkoo.com [medkoo.com]
- 11. Alkyne-PEG3-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Alkyne-PEG3-COOH (A270036) | Antibodies.com [antibodies.com]
- 13. Aminooxy-PEG3-Alkyne | CAS:1807537-27-4 | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Cleavable Linker Chemistry of Boc-Aminooxyacetamide-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-aminooxyacetamide-PEG3-alkyne is a versatile heterobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core chemistry, focusing on the functionalities that enable conjugation and subsequent cleavage. We will delve into the chemical properties of the acid-labile Boc protecting group, the formation and cleavage of the oxime bond, the stability of the acetamide (B32628) linkage, and the utility of the terminal alkyne for click chemistry. This document serves as a resource for researchers by providing detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical principles and workflows.
Introduction to Boc-Aminooxyacetamide-PEG3-Alkyne
Boc-aminooxyacetamide-PEG3-alkyne is a chemical tool designed with three key functional components:
-
A Boc-protected aminooxy group: This functionality allows for the site-specific conjugation to carbonyl groups (aldehydes or ketones) on a target molecule. The tert-butyloxycarbonyl (Boc) group is a well-established acid-labile protecting group, ensuring the aminooxy moiety remains inert until its desired reaction.
-
A short polyethylene (B3416737) glycol (PEG3) spacer: This hydrophilic three-unit PEG chain enhances the solubility and stability of the resulting conjugate. The PEG linker can mitigate aggregation, especially when conjugating hydrophobic molecules, and provides steric hindrance.[1][2][][4][5]
-
A terminal alkyne group: This group enables the covalent attachment of a second molecule of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
The strategic combination of these elements allows for a modular and controlled approach to the synthesis of complex bioconjugates. The "cleavable" nature of this linker primarily refers to the potential for breaking the bond formed by the aminooxy group, offering a mechanism for payload release in drug delivery applications.
Core Chemical Functionalities and Reaction Mechanisms
The utility of Boc-aminooxyacetamide-PEG3-alkyne is rooted in the distinct reactivity of its functional groups. Understanding these reactions is critical for its successful application.
Boc Group Deprotection
The first step in utilizing the aminooxy functionality is the removal of the Boc protecting group. This is typically achieved under mildly acidic conditions, which cleave the carbamate (B1207046) bond to reveal the free aminooxy group.
Reaction Workflow: Boc Deprotection
Caption: Boc deprotection via acidolysis.
Oxime Bond Formation
Once deprotected, the aminooxy group readily reacts with aldehydes or ketones on a target molecule to form a stable oxime bond. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for bioconjugation. The reaction is catalyzed by acid and its rate can be tuned by varying the pH.
Reaction Workflow: Oxime Ligation
Caption: Formation of a stable oxime linkage.
Alkyne-Azide Click Chemistry (CuAAC)
The terminal alkyne group provides a versatile handle for the attachment of a payload or another molecule of interest that has been functionalized with an azide. The copper(I)-catalyzed reaction forms a stable triazole linkage.
Reaction Workflow: CuAAC
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Cleavage Chemistry
The utility of Boc-aminooxyacetamide-PEG3-alkyne as a cleavable linker hinges on the lability of the bonds formed during conjugation, primarily the oxime bond, and to a lesser extent, the inherent stability of the acetamide group.
Oxime Bond Cleavage
Oxime bonds are generally stable under physiological conditions (neutral pH). However, their hydrolysis is catalyzed by acid.[6] This pH-dependent lability is a key feature for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes and lysosomes.
-
Acid-Catalyzed Hydrolysis: The rate of oxime bond cleavage increases with decreasing pH. Quantitative studies have shown that the rate constant for oxime hydrolysis can be several orders of magnitude lower than that of hydrazones, indicating greater stability at neutral pH.[6][7]
-
Reductive Cleavage: The N-O bond within an oxime is susceptible to reductive cleavage. This can be achieved using various reducing agents, though this method is less common in in vivo applications compared to pH-mediated hydrolysis. Catalytic reduction of oximes can yield hydroxylamines or, with stronger reduction, primary amines.[8]
Acetamide Bond Stability and Potential Cleavage
The acetamide linkage within the linker is generally considered stable. However, under forcing conditions, such as prolonged heating in strong acid or base, it can undergo hydrolysis to yield a carboxylic acid and an amine. Enzymatic cleavage of acetamide bonds in vivo is also possible, though typically slow.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the stability and reaction conditions of the functional groups in Boc-aminooxyacetamide-PEG3-alkyne and the resulting conjugates.
Table 1: Boc Deprotection Conditions
| Parameter | Value | Reference(s) |
| Reagent | Trifluoroacetic acid (TFA) or HCl in an organic solvent | [10] |
| TFA Concentration | 25-50% in Dichloromethane (B109758) (DCM) | [10] |
| Temperature | Room Temperature (20-25 °C) | [10] |
| Reaction Time | 30 minutes - 2 hours | [10] |
Table 2: Oxime Bond Stability
| Condition | Hydrolytic Stability | Note | Reference(s) |
| pD > 7.0 | Very slow hydrolysis | Rate constant ~600-fold lower than methylhydrazone at pD 7.0 | [6] |
| Acidic pH | Hydrolysis is catalyzed | Rate increases with decreasing pH | [6][7] |
Table 3: CuAAC Reaction Conditions
| Parameter | Typical Condition | Note | Reference(s) |
| Catalyst | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | To generate Cu(I) in situ | [11][12] |
| Ligand | THPTA, BTTAA | To stabilize Cu(I) and accelerate the reaction | [11][13] |
| Solvent | Aqueous buffers (e.g., PBS) or mixed aqueous/organic | Compatible with biomolecules | [11][12] |
| Temperature | Room Temperature | Mild reaction conditions | [11] |
Detailed Experimental Protocols
Protocol for Boc Deprotection of Boc-Aminooxyacetamide-PEG3-Alkyne
-
Dissolution: Dissolve the Boc-protected linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the free amine.[14]
-
Protocol for Oxime Ligation to an Aldehyde-Containing Protein
-
Preparation of Protein: Prepare the aldehyde-containing protein in a suitable buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
Preparation of Linker: Dissolve the deprotected aminooxy-PEG3-alkyne in the same buffer or a compatible co-solvent like DMSO.
-
Conjugation: Add the aminooxy-linker solution to the protein solution at a desired molar excess (e.g., 20-50 fold).
-
Catalysis (Optional but Recommended): Aniline or its derivatives can be added to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature with gentle shaking for 2-4 hours.
-
Purification: Remove the excess linker and byproducts by size exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-functionalized biomolecule, the azide-functionalized payload, copper(II) sulfate (CuSO₄), a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer (e.g., PBS).
-
-
Pre-mixing of Catalyst: In a separate tube, pre-mix the CuSO₄ and ligand solutions. A typical molar ratio of ligand to copper is 5:1.[12]
-
Reaction Mixture: In the main reaction vessel, combine the alkyne-functionalized biomolecule and the azide-functionalized payload.
-
Initiation: Add the pre-mixed catalyst solution to the reaction mixture, followed by the addition of the sodium ascorbate (B8700270) solution to initiate the reaction. A typical final concentration for copper is 50-250 µM.[12]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA.
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.[15]
Conclusion
Boc-aminooxyacetamide-PEG3-alkyne is a powerful and versatile linker that offers a modular approach to the construction of complex bioconjugates. Its well-defined functional groups allow for a sequence of controlled reactions: acid-labile deprotection, stable yet potentially cleavable oxime bond formation, and highly efficient click chemistry. The cleavability of the oxime bond under acidic conditions is a particularly attractive feature for the development of drug delivery systems that target acidic microenvironments. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this linker in their work, contributing to the advancement of targeted therapies and other bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. scispace.com [scispace.com]
- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Bocaminooxyacetamide-PEG3-alkyne for Click Chemistry Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocaminooxyacetamide-PEG3-alkyne is a heterobifunctional linker molecule designed for applications in bioconjugation, particularly in the field of antibody-drug conjugate (ADC) development. This linker features two key reactive functionalities: a Boc-protected aminooxy group and a terminal alkyne group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal alkyne facilitates covalent bond formation with azide-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. The Boc-protected aminooxy group, upon deprotection, can react with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. The inclusion of a hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.
This technical guide provides an in-depth overview of the properties and applications of this compound in click chemistry, complete with representative experimental protocols and data.
Core Properties and Applications
The primary application of this compound is in the construction of ADCs, where it serves as a bridge between a cytotoxic payload and a monoclonal antibody. The alkyne group provides a robust handle for the "click" attachment of an azide-modified payload, while the aminooxy group (after deprotection) can be used to conjugate the linker-payload complex to an antibody. Click chemistry offers several advantages for ADC synthesis, including high yields, mild reaction conditions, and high selectivity, which are critical for producing homogeneous and effective therapeutics.[1][]
Key Features:
-
Terminal Alkyne: Enables highly efficient and specific conjugation to azide-modified molecules via CuAAC.
-
Boc-Protected Aminooxy Group: Allows for controlled, sequential conjugation to carbonyl-containing molecules after deprotection.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that can improve the solubility and pharmacokinetic profile of the final conjugate.[3]
-
Cleavable Linker Potential: While this specific linker is generally described as non-cleavable, the oxime linkage formed from the aminooxy group can be designed to be cleavable under specific physiological conditions, adding a layer of control over drug release.
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound, the following tables summarize typical quantitative parameters for CuAAC reactions in the context of bioconjugation and ADC development. These values should be considered as a general reference and may require optimization for specific applications.
| Reaction Parameter | Typical Range/Value | Notes |
| Reaction Yield | > 90% | CuAAC reactions are known for their high efficiency and near-quantitative yields.[1] |
| Reaction Time | 30 - 120 minutes | Reaction times can vary depending on the concentration of reactants, catalyst, and ligand.[4] |
| Reaction Temperature | Room Temperature | CuAAC reactions are typically performed at ambient temperatures. |
| Reactant Concentration | 1 - 10 µM | Effective at low concentrations, which is crucial for working with precious biomolecules. |
| Catalyst Loading (CuSO₄) | 50 - 500 µM | Higher concentrations can increase reaction rates but may also impact biomolecule stability.[5] |
| Ligand to Copper Ratio | 5:1 | A copper-coordinating ligand is used to stabilize the Cu(I) oxidation state and protect the biomolecule.[5] |
| ADC Characterization Parameter | Typical Range/Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy |
| Final Conjugate Purity | > 95% | Size Exclusion Chromatography (SEC), SDS-PAGE |
| Monomeric Purity | > 98% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Cell-based assays (e.g., MTS, CellTiter-Glo) |
Experimental Protocols
The following are representative protocols for the use of a Boc-aminooxy-PEG-alkyne linker in the synthesis of an antibody-drug conjugate. These protocols are generalized and should be optimized for specific antibodies, payloads, and linkers.
Deprotection of the Boc-Aminooxy Group
Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group from the aminooxy functionality, enabling its reaction with a carbonyl group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG3-alkyne linker.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an azide-modified payload to the alkyne-functionalized linker.
Materials:
-
Deprotected aminooxy-PEG3-alkyne
-
Azide-modified payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (for dissolving payload)
-
Reaction vessels
Procedure:
-
Prepare stock solutions of all reagents. Dissolve the azide-modified payload in a minimal amount of DMSO or DMF.
-
In a reaction vessel, combine the deprotected aminooxy-PEG3-alkyne and the azide-modified payload in PBS.
-
Add the copper-coordinating ligand (THPTA or TBTA) to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the resulting aminooxy-PEG3-payload conjugate can be purified by reverse-phase HPLC.
Antibody-Linker-Payload Conjugation
Objective: To conjugate the aminooxy-functionalized linker-payload to an antibody containing a carbonyl group (introduced via site-specific engineering or oxidation of carbohydrates).
Materials:
-
Purified aminooxy-PEG3-payload conjugate
-
Carbonyl-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 6.0-7.0)
-
Reaction vessels
Procedure:
-
Buffer exchange the antibody into a conjugation buffer at a pH of 6.0-7.0.
-
Add the purified aminooxy-PEG3-payload conjugate to the antibody solution at a molar excess of 5-10 fold.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Monitor the conjugation reaction by HIC-HPLC or SDS-PAGE.
-
Upon completion, the resulting ADC is purified to remove unconjugated linker-payload and other small molecules.
Purification of the Antibody-Drug Conjugate
Objective: To remove unconjugated linker-payload, unconjugated antibody, and any aggregates to obtain a pure ADC.
Materials:
-
Crude ADC reaction mixture
-
Size exclusion chromatography (SEC) columns or Protein A/G affinity chromatography resins
-
Suitable storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purify the ADC using SEC to separate the high molecular weight ADC from smaller, unconjugated species.[]
-
Alternatively, affinity chromatography using Protein A or Protein G can be employed to capture the antibody and ADC, followed by elution to remove unbound impurities.[]
-
Buffer exchange the purified ADC into a suitable storage buffer.
-
Characterize the final ADC for purity, DAR, and aggregation.
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using a Boc-aminooxy-PEG-alkyne linker.
Logical Relationship of Click Chemistry Components
Caption: Key components of the CuAAC click chemistry reaction.
Conclusion
This compound is a valuable tool for researchers in the field of bioconjugation and drug development. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, provides a robust method for the synthesis of complex biomolecules such as antibody-drug conjugates. While specific, peer-reviewed data for this particular linker is not widely available, the general principles and protocols for similar reagents and reactions provide a strong foundation for its successful implementation in the laboratory. The provided protocols and diagrams serve as a guide to aid in the design and execution of experiments utilizing this and similar PEGylated click chemistry linkers.
References
Bocaminooxyacetamide-PEG3-alkyne CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bocaminooxyacetamide-PEG3-alkyne, a heterobifunctional linker utilized in the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, supplier information, and a representative experimental workflow for its application in ADC synthesis. Additionally, it details the general mechanism of action of ADCs developed with cleavable linkers, including a depiction of the cellular uptake and payload delivery pathway.
Core Compound Information
This compound is a specialized chemical linker that incorporates a Boc-protected aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal alkyne group. This structure is designed for use in bioconjugation, particularly in the construction of ADCs. The Boc-protected aminooxy end allows for controlled deprotection and subsequent conjugation, while the alkyne group enables efficient covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Supplier Information
While a comprehensive list of suppliers is not available, the following table summarizes known vendors for this compound or closely related analogues.
| Supplier | Product Name | Catalog Number | Website |
| MedChemExpress | This compound | HY-136101 | --INVALID-LINK-- |
| Biotech Hub Africa | This compound | Not specified | --INVALID-LINK-- |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of an ADC using this compound. These are intended as a guide and may require optimization for specific antibodies and payloads.
Antibody Modification with an Azide (B81097) Handle
This protocol describes the introduction of an azide group onto a monoclonal antibody (mAb) for subsequent conjugation with the alkyne-containing linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Azido-NHS Ester Stock Solution: Dissolve the Azido-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 5-10 molar excess of the Azido-NHS ester stock solution to the mAb solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS.
-
Characterization: Determine the average number of azide groups per antibody (degree of labeling) using a suitable method, such as a colorimetric assay (e.g., with a DBCO-dye) or mass spectrometry.
ADC Synthesis via Click Chemistry
This protocol outlines the conjugation of the azide-modified antibody with the this compound-payload construct.
Materials:
-
Azide-modified mAb
-
This compound-payload construct
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelator (e.g., THPTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Linker-Payload: Synthesize the this compound-payload construct according to established chemical methods.
-
Prepare the Click Chemistry Reaction Mixture:
-
In a reaction vessel, combine the azide-modified mAb with a 3-5 molar excess of the alkyne-linker-payload.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Incubation: Gently mix the reaction at room temperature for 2-4 hours.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC).
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Signaling Pathways and Mechanism of Action
ADCs constructed with cleavable linkers like this compound are designed to be stable in circulation and release their cytotoxic payload upon internalization into target cancer cells.
Caption: General mechanism of action for an antibody-drug conjugate.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[1][] This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[3] The ADC then traffics through the endosomal pathway to the lysosome.[3][4] The acidic environment of the lysosome or the presence of specific lysosomal enzymes can cleave the linker, releasing the cytotoxic payload into the cytoplasm.[4] The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[]
Caption: Experimental workflow for ADC synthesis.
This diagram illustrates the key steps in synthesizing an ADC using the described components. The initial step involves modifying the monoclonal antibody to introduce an azide functional group.[] Separately, the payload is attached to the this compound linker. These two components are then joined via a click chemistry reaction.[6] The final, purified ADC is then thoroughly characterized to ensure it meets the required specifications for further studies.[]
References
Methodological & Application
Application Notes and Protocols for Boc-aminooxyacetamide-PEG3-alkyne in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Boc-aminooxyacetamide-PEG3-alkyne, a versatile heterobifunctional linker, in sequential and orthogonal click chemistry applications. The protocols outlined below are intended for researchers in drug development, molecular biology, and materials science who are engaged in the precise assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized polymers.
Introduction to Boc-aminooxyacetamide-PEG3-alkyne
Boc-aminooxyacetamide-PEG3-alkyne is a chemical linker designed for advanced bioconjugation strategies. It possesses three key chemical features:
-
A Boc-protected aminooxy group: The tert-butyloxycarbonyl (Boc) protecting group provides stability during storage and initial reaction steps. Upon removal under acidic conditions, the deprotected aminooxy group can readily react with an aldehyde or ketone to form a stable oxime bond. This reaction is a form of "click chemistry" known as oxime ligation.
-
A short PEG (PEG3) spacer: The triethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, a critical feature for biological applications. It also provides spatial separation between the conjugated molecules, which can help to preserve their individual functions.
-
A terminal alkyne group: This functional group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and widely used click chemistry reactions. These reactions form a stable triazole linkage with an azide-modified molecule.
The orthogonal nature of the aminooxy and alkyne functionalities allows for a controlled, stepwise conjugation of two different molecules to the PEG linker, making it an invaluable tool for creating well-defined bioconjugates.
Data Presentation
The following table summarizes typical quantitative data for the key reactions involved in the use of Boc-aminooxyacetamide-PEG3-alkyne. These values are representative and may vary depending on the specific substrates and reaction conditions.
| Parameter | Boc Deprotection | Oxime Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Typical Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Aniline (B41778) or p-phenylenediamine (B122844) catalyst | Copper(II) sulfate (B86663), Sodium ascorbate (B8700270) |
| pH | N/A (Anhydrous) | 4.5 - 7.0 | 4.0 - 11.0 |
| Temperature | 0 °C to Room Temperature | Room Temperature to 37 °C | Room Temperature |
| Reaction Time | 30 - 120 minutes | 1 - 24 hours | 0.5 - 4 hours |
| Typical Yield | > 95% | 70 - 95% | > 90% |
Experimental Protocols
This section provides detailed methodologies for a two-step conjugation strategy involving the deprotection of the Boc group, followed by oxime ligation and a subsequent CuAAC reaction.
Protocol 1: Boc Deprotection of Boc-aminooxyacetamide-PEG3-alkyne
This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.
Materials:
-
Boc-aminooxyacetamide-PEG3-alkyne
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
HPLC for purification (optional)
Procedure:
-
Dissolve Boc-aminooxyacetamide-PEG3-alkyne in anhydrous DCM (e.g., 10 mg/mL) in a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of a 20-50% solution of TFA in DCM to the flask with gentle stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting deprotected aminooxyacetamide-PEG3-alkyne can be used directly in the next step or purified by HPLC if necessary.
Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy-PEG3-alkyne to a molecule bearing an aldehyde or ketone functional group.
Materials:
-
Deprotected aminooxyacetamide-PEG3-alkyne (from Protocol 1)
-
Aldehyde- or ketone-modified molecule (e.g., protein, peptide, or small molecule)
-
Aniline or p-phenylenediamine (as a 1 M stock solution in DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 (or other suitable buffer between pH 4.5-7.0)
-
DMSO (if needed to dissolve the alkyne linker)
-
Purification system (e.g., SEC, RP-HPLC, or dialysis)
Procedure:
-
Dissolve the aldehyde- or ketone-modified molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the deprotected aminooxyacetamide-PEG3-alkyne in a minimal amount of DMSO and add it to the reaction mixture to achieve a 5-20 fold molar excess over the aldehyde/ketone-containing molecule. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of proteins.
-
Add the aniline or p-phenylenediamine catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37 °C for 2-24 hours with gentle shaking. Monitor the reaction progress by SDS-PAGE, LC-MS, or HPLC.
-
Upon completion, purify the resulting alkyne-functionalized conjugate using an appropriate method such as size-exclusion chromatography (SEC) for proteins, reverse-phase HPLC for peptides, or dialysis to remove unreacted linker and catalyst.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the alkyne-functionalized molecule with an azide-containing molecule.
Materials:
-
Alkyne-functionalized molecule (from Protocol 2)
-
Azide-containing molecule (e.g., fluorescent dye, biotin, or another biomolecule)
-
Copper(II) sulfate (CuSO₄) (100 mM stock in water)
-
Sodium ascorbate (1 M stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water) (optional, but recommended for biomolecules)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Purification system (e.g., SEC, RP-HPLC, or dialysis)
Procedure:
-
Dissolve the purified alkyne-functionalized molecule in the reaction buffer.
-
Add the azide-containing molecule to the reaction mixture at a 2-10 fold molar excess.
-
Prepare the copper catalyst solution. In a separate tube, mix CuSO₄ and THPTA (if used) at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light if using fluorescent dyes.
-
Monitor the reaction progress by an appropriate method (e.g., fluorescence measurement, SDS-PAGE, LC-MS).
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and unreacted starting materials. This can be achieved by SEC, RP-HPLC, or by using a copper-chelating resin followed by dialysis or buffer exchange.
Mandatory Visualizations
Caption: Experimental workflow for the two-step conjugation using Boc-aminooxyacetamide-PEG3-alkyne.
Caption: Logical relationship of the sequential click chemistry reactions.
Application Notes and Protocols for Site-Specific Antibody Modification using Bocaminooxyacetamide-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific modification of antibodies using Bocaminooxyacetamide-PEG3-alkyne. This method enables the creation of homogenous antibody-drug conjugates (ADCs) and other antibody conjugates with a precise drug-to-antibody ratio (DAR), which can lead to an improved therapeutic index.
The core of this methodology involves a two-stage bioconjugation strategy. First, aldehyde functionalities are introduced into the constant region (Fc) of the antibody by mild periodate (B1199274) oxidation of its carbohydrate moieties. Subsequently, the Boc-protected aminooxy group of the linker is deprotected and reacts with the generated aldehydes to form a stable oxime bond. The terminal alkyne group of the linker is then available for the attachment of a payload, such as a cytotoxic drug, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Reagent/Condition | Typical Concentration/Parameter | Expected Outcome |
| Antibody Glycan Oxidation | Sodium periodate (NaIO₄) | 1 - 10 mM in PBS, pH 6.0 | Generation of aldehyde groups on the antibody glycans. |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) TFA in DCM | Removal of the Boc protecting group to reveal the reactive aminooxy functionality. |
| Oxime Ligation | Deprotected Linker | 5-20 molar excess over antibody | Formation of a stable oxime bond between the antibody and the linker. |
| pH | 6.5 - 7.5 | Optimal for oxime ligation. | |
| Catalyst (optional) | Aniline (B41778) or aniline derivatives (e.g., p-phenylenediamine) at 10-100 mM | Increased reaction rate, especially at neutral pH. | |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized payload | 4-10 molar excess over antibody-linker | Covalent attachment of the payload to the antibody-linker conjugate. |
| Copper(II) sulfate (B86663) (CuSO₄) | 0.25 - 1 mM | Copper(I) source for catalysis. | |
| Ligand (e.g., THPTA) | 1.25 - 5 mM (5:1 ratio with CuSO₄) | Stabilizes the Cu(I) catalyst. | |
| Reducing agent (e.g., Sodium Ascorbate) | 5 mM | Reduces Cu(II) to the active Cu(I) state. |
Table 2: Characterization of Site-Specific Antibody Conjugates
| Parameter | Method of Analysis | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Average DAR of 1.5 - 2.0 |
| Conjugate Purity and Homogeneity | Size Exclusion Chromatography (SEC-HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | High percentage of monomeric and homogenously conjugated antibody. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | Minimal to no impact on antigen binding affinity compared to the unmodified antibody. |
Experimental Protocols
Protocol 1: Site-Specific Introduction of Aldehyde Groups into the Antibody
This protocol describes the mild periodate oxidation of the carbohydrate moieties in the Fc region of an IgG antibody to generate reactive aldehyde groups.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sodium periodate (NaIO₄)
-
PBS, pH 6.0
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 6.0.
-
Periodate Oxidation:
-
Prepare a fresh solution of sodium periodate in PBS, pH 6.0.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes with gentle mixing.
-
-
Quenching and Purification:
-
To quench the reaction, add glycerol (B35011) to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and buffer exchange the oxidized antibody into PBS, pH 7.4, using a desalting column.
-
-
Characterization:
-
Determine the concentration of the oxidized antibody using a UV-Vis spectrophotometer at 280 nm.
-
The generation of aldehyde groups can be quantified using an aldehyde quantification assay (e.g., using a reaction with a hydrazide-containing dye).
-
Protocol 2: Conjugation of this compound to the Oxidized Antibody
This protocol details the deprotection of the Boc group from the linker and its subsequent conjugation to the aldehyde-functionalized antibody via oxime ligation.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Aniline (optional, as a catalyst)
-
Desalting column
-
Lyophilizer
Procedure:
-
Boc Deprotection of the Linker:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The deprotected linker (as a TFA salt) can be used directly or after neutralization.
-
-
Oxime Ligation:
-
Dissolve the deprotected linker in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Add a 5-20 molar excess of the deprotected linker solution to the oxidized antibody solution in PBS, pH 7.4.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess linker and catalyst by buffer exchanging the antibody-linker conjugate into PBS, pH 7.4, using a desalting column.
-
-
Characterization:
-
Determine the concentration of the antibody-linker conjugate.
-
Confirm the successful conjugation and determine the linker-to-antibody ratio using mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment
This protocol describes the "click" reaction to attach an azide-functionalized payload to the alkyne-modified antibody.
Materials:
-
Antibody-alkyne conjugate from Protocol 2
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
PBS, pH 7.4
-
Anhydrous DMF or DMSO
-
Desalting column or Size Exclusion Chromatography (SEC) system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized payload in DMF or DMSO.
-
Prepare fresh stock solutions of CuSO₄ and THPTA in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
CuAAC Reaction:
-
To the antibody-alkyne conjugate in PBS, pH 7.4, add the azide-functionalized payload to a final molar excess of 4-10 fold.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-payload solution to a final CuSO₄ concentration of 0.25-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the final antibody-drug conjugate (ADC) to remove unreacted payload and copper catalyst using a desalting column or SEC.
-
-
Characterization:
-
Determine the final concentration of the ADC.
-
Analyze the average DAR, purity, and aggregation state of the ADC using HIC-HPLC, RPLC-MS, and SEC-HPLC, respectively.
-
Assess the antigen-binding affinity of the final ADC using ELISA or SPR.
-
Visualizations
Caption: Experimental workflow for site-specific antibody modification.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Application Notes and Protocols for Attaching Cytotoxic Payloads using Bocaminooxyacetamide-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bocaminooxyacetamide-PEG3-alkyne as a linker for the development of Antibody-Drug Conjugates (ADCs). This document outlines detailed protocols for the conjugation of cytotoxic payloads to antibodies, methods for the characterization of the resulting ADCs, and assays for evaluating their in vitro efficacy.
Introduction to this compound in ADC Development
This compound is a heterobifunctional linker designed for the synthesis of cleavable ADCs. It features three key components:
-
Boc-protected aminooxy group: This functionality allows for the initial attachment of the linker to a suitable functional group on the cytotoxic payload. The Boc (tert-Butyloxycarbonyl) protecting group provides stability during synthesis and can be selectively removed under acidic conditions to enable payload conjugation.
-
PEG3 spacer: A short polyethylene (B3416737) glycol (PEG) spacer consisting of three ethylene (B1197577) glycol units enhances the hydrophilicity of the linker-payload complex. This increased water solubility can help to mitigate aggregation, which is a common challenge with hydrophobic cytotoxic drugs, and can improve the pharmacokinetic properties of the final ADC.
-
Terminal alkyne group: This group serves as a bioorthogonal handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the covalent attachment of the linker-payload complex to an azide-modified antibody.
The cleavable nature of the linker is designed to ensure that the cytotoxic payload is released from the antibody upon internalization into the target cancer cell, thereby minimizing off-target toxicity.
Experimental Protocols
Protocol for ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized linker-payload complex to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
This compound conjugated to the cytotoxic payload (Payload-Linker-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the Payload-Linker-Alkyne in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in sterile, deionized water.
-
Prepare a 100 mM stock solution of THPTA in sterile, deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in sterile, deionized water. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, dilute the azide-modified antibody (mAb-N₃) to a final concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add the Payload-Linker-Alkyne stock solution to the antibody solution to achieve a 5-10 fold molar excess of the linker-payload.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-linker solution to a final copper concentration of 0.1-0.5 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted linker-payload and other reagents using an appropriate method such as Size-Exclusion Chromatography (SEC) with PBS as the mobile phase, or Protein A affinity chromatography.
-
Collect the fractions containing the purified ADC.
-
Concentrate the purified ADC and perform a buffer exchange into a suitable formulation buffer.
-
Protocol for Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug molecules conjugated per antibody.
Materials:
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Purified ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity, with higher DAR species eluting later.
-
Calculate the weighted average DAR based on the peak areas of the different species.
Protocol for In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the cleavable linker in a physiological environment.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Spike the purified ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma-ADC mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the mixture.
-
Immediately freeze the collected aliquots at -80°C to stop any further reaction.
-
At the end of the time course, thaw the samples and analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload release.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of the ADC on target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
Unconjugated antibody (control)
-
Free cytotoxic payload (control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload in complete cell culture medium.
-
Remove the medium from the cells and add the serially diluted test articles.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization and in vitro evaluation of the synthesized ADC.
Table 1: ADC Characterization Summary
| Parameter | Result |
| Average Drug-to-Antibody Ratio (DAR) | |
| Monomer Purity (%) | |
| Aggregation Level (%) |
Table 2: In Vitro Plasma Stability
| Time (hours) | Average DAR |
| 0 | |
| 24 | |
| 48 | |
| 72 | |
| 96 | |
| 168 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target Cell Line (nM) | Control Cell Line (nM) |
| ADC | ||
| Free Cytotoxic Payload | ||
| Unconjugated Antibody |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and evaluation.
Signaling Pathway of Auristatin-Induced Apoptosis
Caption: Signaling pathway of auristatin-induced apoptosis.
Signaling Pathway of Maytansinoid-Induced Apoptosis
Application Notes and Protocols: Deprotection of Bocaminooxyacetamide-PEG3-alkyne for Amine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocaminooxyacetamide-PEG3-alkyne is a heterobifunctional linker commonly employed in bioconjugation and drug delivery for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies.[1] The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy functionality allows for a strategic and controlled approach to conjugation.[2][3] Removal of the Boc group is a critical step to unmask the reactive primary amine, enabling subsequent conjugation to payloads or other molecules. This document provides detailed protocols and application notes for the efficient deprotection of this compound, ensuring the integrity of the alkyne group for subsequent click chemistry reactions.
The most prevalent and effective method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM).[4][5][6] This process is typically rapid and proceeds smoothly at room temperature.[4][7] The selection of the deprotection conditions is crucial to ensure complete removal of the Boc group while preserving the alkyne functionality and the PEG linker's integrity.
Data Presentation: Boc Deprotection Conditions
The following table summarizes common conditions for the deprotection of Boc-protected amines. These conditions are applicable to this compound and can be optimized based on the scale of the reaction and the specific requirements of the subsequent steps.
| Reagent | Solvent | Reagent Concentration | Temperature | Reaction Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | Room Temperature | 30 min - 2 h | Most common and efficient method.[4][5] Reaction progress should be monitored (e.g., by TLC or LC-MS). Residual TFA should be removed by co-evaporation with a non-polar solvent like toluene (B28343).[4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) or Ethyl Acetate (B1210297) | 4 M | Room Temperature | 1 - 4 h | An alternative to TFA. The resulting amine hydrochloride salt may precipitate and can be isolated by filtration.[7] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room Temperature | 12 - 24 h | A milder Lewis acid condition that can be useful for substrates sensitive to strong protic acids.[5][7] |
| Thermal Deprotection | Methanol or TFE | N/A | High Temperature (e.g., 240 °C) | 30 min | Can be performed in the absence of an acid catalyst, potentially offering selectivity in complex molecules.[8] Best suited for specific applications where acidic conditions must be avoided. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the most common and generally applicable method for the deprotection of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (for co-evaporation)
-
Diethyl ether (for precipitation, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional, for inert atmosphere)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acid Addition: Under gentle stirring, add TFA to the solution to achieve a final concentration of 20-50% (v/v). For example, for a 25% TFA/DCM solution, add 1 part TFA to 3 parts of the DCM solution.[7] The reaction is exothermic, so add the TFA slowly, especially for larger scale reactions.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times typically range from 30 minutes to 2 hours.[4][7]
-
Work-up:
-
Isolation:
-
The resulting deprotected aminooxyacetamide-PEG3-alkyne (as a TFA salt) can often be used directly in the next step after thorough drying.
-
Alternatively, for purification, the crude product can be precipitated by adding the concentrated residue to a cold, non-polar solvent such as diethyl ether. The precipitate can then be collected by filtration or centrifugation.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative to TFA-based deprotection.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate in a round-bottom flask.
-
Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation:
-
Upon completion, the deprotected product, as the hydrochloride salt, may precipitate from the reaction mixture.
-
The solvent can be removed under vacuum using a rotary evaporator.[7]
-
The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any soluble impurities and then dried under vacuum.
-
Mandatory Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [ar.bzchemicals.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of Proteins using Bocaminooxyacetamide-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocaminooxyacetamide-PEG3-alkyne is a versatile, heterobifunctional linker designed for the sequential and site-specific labeling of proteins. This reagent is particularly valuable in the construction of antibody-drug conjugates (ADCs) and for fluorescently tagging proteins for imaging and analysis.[1][2] Its unique structure comprises three key components:
-
A Boc-protected aminooxy group : This functionality allows for the covalent attachment to aldehyde or ketone groups on a target protein through a stable oxime bond.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stability and prevents premature reactions, and it can be removed under mild acidic conditions.
-
A hydrophilic PEG3 spacer : The short polyethylene (B3416737) glycol (PEG) linker enhances solubility in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity of the labeled protein.[]
-
A terminal alkyne group : This group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the highly efficient and specific attachment of an azide-containing fluorescent dye.[2][5]
This two-step labeling strategy offers precise control over the conjugation process, minimizing the risk of protein polymerization and allowing for the attachment of a wide variety of reporter molecules.[6] These application notes provide detailed protocols for the use of this compound in fluorescent protein labeling, from initial protein modification to final conjugate purification and characterization.
Principle of the Method
The fluorescent labeling of a target protein, particularly a glycoprotein (B1211001), using this compound involves a sequential two-step process. First, an aldehyde or ketone group is introduced onto the protein. For glycoproteins, this is typically achieved by mild oxidation of cis-diol functionalities on carbohydrate residues to generate aldehydes.[7] The Boc-protected aminooxy group of the linker is then deprotected, and the free aminooxy group reacts with the protein's aldehyde to form a stable oxime linkage. In the second step, a fluorescent dye containing an azide (B81097) group is covalently attached to the alkyne handle of the linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]
Data Presentation
The following tables provide illustrative quantitative data for the two-step labeling process. Please note that these values are representative and may vary depending on the specific protein, fluorescent dye, and reaction conditions. Optimization is recommended for each specific application.
Table 1: Illustrative Reaction Conditions and Expected Yields for Oxime Ligation
| Parameter | Condition | Expected Yield (%) | Method of Analysis |
| Protein Concentration | 1-5 mg/mL | - | UV-Vis Spectroscopy |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | 60-90% | Mass Spectrometry |
| pH | 5.5 - 7.0 | - | pH meter |
| Aniline (B41778) Catalyst Conc. | 10-100 mM | - | - |
| Reaction Time | 2-12 hours | - | SDS-PAGE, Mass Spectrometry |
| Temperature | Room Temperature (20-25°C) | - | - |
Table 2: Illustrative Reaction Conditions and Expected Yields for CuAAC "Click" Reaction
| Parameter | Condition | Expected Yield (%) | Method of Analysis |
| Protein-Linker Conjugate Conc. | 0.5-2 mg/mL | - | UV-Vis Spectroscopy |
| Azide-Dye:Protein Molar Ratio | 5:1 to 20:1 | >90% | Mass Spectrometry, Fluorescence Spectroscopy |
| Copper(II) Sulfate (B86663) Concentration | 1 mM | - | - |
| THPTA Ligand Concentration | 5 mM | - | - |
| Sodium Ascorbate (B8700270) Concentration | 20 mM | - | - |
| Reaction Time | 1-4 hours | - | SDS-PAGE, Fluorescence Imaging |
| Temperature | Room Temperature (20-25°C) | - | - |
Table 3: Example Degree of Labeling (DOL) for a Fluorescently Labeled Antibody
| Labeled Protein | Labeling Method | Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) | Quantification Method |
| Monoclonal Antibody (IgG) | Oxime Ligation + CuAAC | 10:1 | 2-4 | UV-Vis Spectroscopy |
| Monoclonal Antibody (IgG) | Oxime Ligation + CuAAC | 20:1 | 4-6 | UV-Vis Spectroscopy |
| Recombinant Glycoprotein | Oxime Ligation + CuAAC | 15:1 | 1-3 | Mass Spectrometry |
Note: The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to a single protein molecule. The optimal DOL for many applications, such as for antibodies, is typically between 2 and 10.[8]
Mandatory Visualization
Caption: Workflow for two-step fluorescent labeling of glycoproteins.
Caption: EGFR signaling pathway and glycoprotein analysis.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Mild Oxidation
This protocol describes the generation of aldehyde groups on sialic acid residues of glycoproteins.
Materials:
-
Glycoprotein of interest (1-5 mg/mL in PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare a fresh 20 mM solution of NaIO₄ in PBS, pH 7.4. Keep the solution on ice and protected from light.
-
To your glycoprotein solution on ice, add the NaIO₄ solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 15-30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM. Incubate on ice for 5 minutes.
-
Remove excess periodate and glycerol by buffer exchanging the protein into a suitable buffer for oxime ligation (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0) using a desalting column.
-
Determine the concentration of the aldehyde-modified protein using a standard protein assay (e.g., BCA).
Protocol 2: Boc Deprotection and Oxime Ligation
This protocol details the removal of the Boc protecting group from this compound and subsequent conjugation to the aldehyde-modified protein.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Aldehyde-modified protein (from Protocol 1)
-
Aniline (freshly distilled)
-
Ligation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)
-
Desalting column
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a minimal amount of an organic solvent (e.g., dichloromethane).
-
Add an excess of TFA (e.g., 50% v/v in dichloromethane) or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the acid and solvent under vacuum. The resulting aminooxy-alkyne linker can be used directly or after neutralization.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-alkyne linker in the Ligation Buffer.
-
Add the deprotected linker to the aldehyde-modified protein solution at a 10- to 50-fold molar excess.
-
Add freshly distilled aniline to a final concentration of 10-100 mM. Aniline acts as a catalyst to accelerate the reaction.[9]
-
Incubate the reaction at room temperature for 2-12 hours with gentle agitation.
-
Remove excess linker and aniline by buffer exchanging the protein into a buffer suitable for the click chemistry reaction (e.g., PBS, pH 7.4) using a desalting column.
-
Determine the concentration of the protein-alkyne conjugate.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an azide-functionalized fluorescent dye to the alkyne-modified protein.
Materials:
-
Protein-alkyne conjugate (from Protocol 2)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Click Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Prepare the following stock solutions:
-
10 mM Azide-fluorescent dye in DMSO.
-
50 mM CuSO₄ in nuclease-free water.
-
250 mM THPTA in nuclease-free water.
-
500 mM Sodium ascorbate in nuclease-free water (prepare fresh).
-
-
In a microcentrifuge tube, combine the protein-alkyne conjugate with the azide-fluorescent dye at a 5- to 20-fold molar excess of the dye.
-
Prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution at a 1:5 molar ratio and vortex briefly.
-
Add the catalyst premix to the protein-dye mixture to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 20 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the fluorescently labeled protein from excess dye and reaction components using a desalting column or SEC.
Protocol 4: Characterization of the Fluorescently Labeled Protein
1. SDS-PAGE Analysis:
-
Run the purified labeled protein on an SDS-PAGE gel alongside the unlabeled protein.
-
Visualize the gel using a fluorescence imager to confirm the presence of the fluorescent dye on the protein.
-
Stain the gel with Coomassie Blue or a similar protein stain to visualize the total protein.
2. Mass Spectrometry:
-
Analyze the labeled protein by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the covalent attachment of the linker and dye and to determine the heterogeneity of the labeling.
3. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorescent dye (A_max).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[10][11]
-
The DOL is the molar ratio of the dye to the protein.
Troubleshooting
Problem: Low or no labeling in Oxime Ligation
-
Inefficient aldehyde generation: Confirm the efficiency of the periodate oxidation step. Ensure the NaIO₄ is fresh and the reaction is performed on ice and protected from light.
-
Incomplete Boc deprotection: Ensure complete removal of the Boc group by extending the reaction time or using fresh acid.
-
Inactive aniline catalyst: Use freshly distilled aniline.
-
Suboptimal pH: The oxime ligation is most efficient at a slightly acidic pH (6.0-7.0).
Problem: Low or no labeling in CuAAC Reaction
-
Oxidation of Copper(I): Ensure the sodium ascorbate solution is freshly prepared to efficiently reduce Cu(II) to the active Cu(I) catalyst. The use of a copper-chelating ligand like THPTA is crucial to stabilize the Cu(I) state.[12]
-
Degradation of reagents: Store the azide-dye and other reagents as recommended by the manufacturer.
-
Insufficient molar excess of dye: Increase the molar ratio of the azide-dye to the protein-alkyne conjugate.
Problem: Protein Precipitation
-
Low protein solubility: The addition of organic solvents (like DMSO for the dye) can cause protein precipitation. Add the dye solution slowly while vortexing.
-
Inappropriate buffer: Ensure the buffer composition and pH are suitable for the stability of your protein.
By following these detailed protocols and troubleshooting guidelines, researchers can effectively utilize this compound for the specific and efficient fluorescent labeling of proteins, enabling a wide range of applications in biological research and drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Fluorescence Labeling Service - Creative Biolabs [creative-biolabs.com]
- 7. Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Bocaminooxyacetamide-PEG3-alkyne in Targeted Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bocaminooxyacetamide-PEG3-alkyne as a versatile linker in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document outlines the linker's properties, its role in ADC construction, and detailed protocols for its application.
Introduction to this compound in ADC Development
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.
This compound is a heterobifunctional linker designed for ADC development. Its key features include:
-
Boc-Protected Aminooxy Group: This functionality allows for the attachment of a cytotoxic drug, often through the formation of an acid-labile oxime bond. The Boc (tert-butyloxycarbonyl) protecting group ensures stability during storage and synthesis and can be readily removed under mild acidic conditions to reveal the reactive aminooxy group.
-
PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer consisting of three ethylene (B1197577) glycol units enhances the hydrophilicity of the linker. This can improve the solubility and stability of the resulting ADC, reduce aggregation, and potentially lead to improved pharmacokinetics.[1]
-
Terminal Alkyne Group: This group enables the covalent attachment of the linker-drug complex to an azide-modified antibody via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2][3][4]
The cleavable nature of the aminooxyacetamide linkage is designed to facilitate the release of the cytotoxic payload within the target cancer cell, following internalization of the ADC.
Data Presentation: Representative Performance of ADCs with PEGylated Click-Chemistry Linkers
While specific data for ADCs constructed with this compound is not extensively published, the following tables summarize representative quantitative data from studies on ADCs utilizing similar PEGylated, cleavable linkers and click chemistry conjugation. These data illustrate the expected performance characteristics.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity
| ADC Construct | Target Antigen | Payload | Average DAR¹ | Cell Line | IC₅₀ (nM)² | Reference |
| Anti-HER2 ADC | HER2 | MMAE | 3.3 | Ramos (CD20+) | 2.89 | [5] |
| Anti-HER2 ADC | HER2 | MMAE | 3.3 | Daudi (CD20+) | 3.86 | [5] |
| Anti-CD79b ADC | CD79b | MMAE | ~4 | Jeko-1 | ~1 | [6] |
¹DAR (Drug-to-Antibody Ratio) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. ²IC₅₀ is the concentration of the ADC required to inhibit the growth of 50% of the cancer cells in vitro.
Table 2: Representative In Vivo Efficacy in Xenograft Models
| ADC Construct | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Anti-CD79b ADC | Granta 519 B-cell lymphoma | 10 mg/kg, single dose | >90 | Significant increase in median survival | [6] |
| Anti-HER2 ADC | NCI-N87 gastric cancer | 3 mg/kg, single dose | ~80 | Significant tumor regression | [7] |
Table 3: Representative Pharmacokinetic Parameters of PEGylated ADCs
| ADC Construct | Animal Model | Half-life (t½) | Clearance (CL) | Reference |
| PEGylated ADC | Rat | ~120 hours | ~0.2 mL/h/kg | [3] |
| Non-PEGylated ADC | Rat | ~80 hours | ~0.4 mL/h/kg | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an ADC using this compound.
Protocol 1: Deprotection of Boc-aminooxyacetamide-PEG3-alkyne
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functional group.
Materials:
-
Boc-aminooxyacetamide-PEG3-alkyne
-
Trifluoroacetic acid (TFA)[8]
-
Dichloromethane (DCM), anhydrous[8]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin stain
Procedure:
-
Dissolve Boc-aminooxyacetamide-PEG3-alkyne in anhydrous DCM (e.g., at a concentration of 0.1 M) in a clean, dry round-bottom flask with a magnetic stir bar.
-
Add an equal volume of TFA to the solution (for a 50% TFA in DCM solution).[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The deprotected product will be more polar (lower Rf) than the starting material and will stain positive with ninhydrin.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For a complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
Neutralization (Optional, if the free amine is required): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxyacetamide-PEG3-alkyne.
Protocol 2: Conjugation of Cytotoxic Drug to the Deprotected Linker
This protocol describes the formation of an oxime bond between the deprotected linker and a ketone- or aldehyde-containing cytotoxic drug.
Materials:
-
Deprotected aminooxyacetamide-PEG3-alkyne (from Protocol 1)
-
Aldehyde- or ketone-functionalized cytotoxic drug
-
Anhydrous methanol (B129727) or ethanol
-
Molecular sieves (optional)
-
Analytical HPLC
Procedure:
-
Dissolve the deprotected linker and the cytotoxic drug (in a 1.1:1 molar ratio) in anhydrous methanol or ethanol.
-
Add activated molecular sieves to the reaction mixture to remove any traces of water.
-
Stir the reaction at room temperature for 4-12 hours.
-
Reaction Monitoring: Monitor the formation of the drug-linker conjugate by analytical HPLC.
-
Upon completion, filter off the molecular sieves and purify the drug-linker conjugate by preparative HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity.
Protocol 3: Antibody Modification with an Azide (B81097) Group
This protocol describes the introduction of an azide group onto the antibody, which is necessary for the click chemistry reaction.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare a stock solution of the Azido-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the Azido-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted Azido-NHS ester by purifying the azide-modified antibody using a desalting column or SEC.
-
Determine the concentration and the degree of labeling of the azide-modified antibody using UV-Vis spectroscopy.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol details the final "click" reaction to conjugate the alkyne-functionalized drug-linker to the azide-modified antibody.[2][3]
Materials:
-
Azide-modified antibody (from Protocol 3)
-
Alkyne-functionalized drug-linker (from Protocol 2)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)[2]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)[2]
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)[2]
-
Phosphate-buffered saline (PBS), pH 7.4
-
SEC column for ADC purification
Procedure:
-
In a reaction tube, combine the azide-modified antibody with a 5- to 10-fold molar excess of the alkyne-functionalized drug-linker.
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the copper(I) complex.[2]
-
Add the catalyst premix to the antibody-drug-linker mixture. The final concentration of copper should be in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted drug-linker and catalyst components.
-
Characterization:
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: General mechanism of action for an ADC utilizing a cleavable linker.
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using this compound.
Logical Relationship of Linker Components
Caption: Functional components of the this compound linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application of Bocaminooxyacetamide-PEG3-alkyne in Dual-Payload ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy. To address challenges such as drug resistance and tumor heterogeneity, next-generation ADCs are being engineered to carry two distinct cytotoxic payloads, known as dual-payload ADCs. This approach aims to enhance therapeutic efficacy by targeting multiple cellular pathways simultaneously. A critical component in the design of such complex biologics is the linker technology used to attach the payloads to the antibody. Bocaminooxyacetamide-PEG3-alkyne is a versatile, cleavable linker that facilitates the precise and stable conjugation of payloads through click chemistry. Its hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer can improve the pharmacokinetic properties of the ADC. This document provides detailed application notes and protocols for the utilization of this compound in the development of dual-payload ADCs.
Linker Profile: this compound
This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group and a terminal alkyne. The aminooxy group allows for oxime ligation, while the alkyne group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This orthogonality enables the sequential and site-specific conjugation of two different payloads. The PEG3 spacer enhances solubility and reduces aggregation of the final ADC product.
Application in Dual-Payload ADC Synthesis
The synthesis of a dual-payload ADC using this compound involves a multi-step process that leverages orthogonal conjugation chemistries. A general workflow is depicted below. This strategy allows for precise control over the drug-to-antibody ratio (DAR) for each payload.
Caption: General workflow for dual-payload ADC synthesis.
Experimental Protocols
Protocol 1: Preparation of Payload-Linker Conjugates
This protocol describes the conjugation of an azide-modified payload to this compound.
Materials:
-
This compound
-
Azide-modified payload (e.g., Azido-PEG-MMAE)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Dissolve this compound and the azide-modified payload in a minimal amount of DMF or DMSO.
-
Prepare fresh stock solutions of CuSO4 (100 mM in water), sodium ascorbate (100 mM in water), and THPTA (100 mM in water).
-
In a reaction vessel, combine the this compound solution with a 1.2 molar excess of the azide-modified payload.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the payload-linker conjugate using an appropriate method, such as preparative HPLC or SEC, to remove unreacted starting materials and catalysts.
-
Characterize the purified product by mass spectrometry to confirm the identity and purity.
Protocol 2: Conjugation of the First Payload to the Antibody
This protocol details the conjugation of the alkyne-containing payload-linker construct to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in PBS
-
Purified alkyne-payload-linker conjugate from Protocol 1
-
DBCO-PEG4-NHS ester (for antibody modification, if starting with a native antibody)
-
Reaction buffer: PBS, pH 7.4
-
SEC column for purification (e.g., Superdex 200)
Procedure:
-
Antibody Modification (if necessary): If starting with a native antibody, introduce azide (B81097) groups by reacting the antibody with an azide-containing reagent like Azido-NHS ester. Purify the azide-modified antibody (mAb-N3) using a desalting column.
-
Conjugation Reaction:
-
Dissolve the purified alkyne-payload-linker conjugate in a conjugation-compatible solvent (e.g., DMSO).
-
Add the alkyne-payload-linker solution to the mAb-N3 solution at a molar ratio of 5-10 equivalents of the linker-payload per antibody. The final concentration of the organic solvent should be kept below 10% (v/v).
-
The reaction is a strain-promoted alkyne-azide cycloaddition (SPAAC) and does not require a copper catalyst.
-
Incubate the reaction mixture at 4°C for 12-24 hours with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC intermediate (mAb-Payload 1) by SEC to remove excess linker-payload and other small molecules.
-
Concentrate the purified ADC using an appropriate ultrafiltration device.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) for the first payload using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Protocol 3: Conjugation of the Second Payload and Final ADC Formulation
This protocol describes the deprotection of the Boc group and subsequent conjugation of the second, aminooxy-modified payload.
Materials:
-
Purified ADC intermediate (mAb-Payload 1) from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Aminooxy-modified second payload (e.g., Aminooxy-PBD)
-
Aniline (B41778) (as a catalyst for oxime ligation)
-
Formulation buffer (e.g., histidine buffer, pH 6.0)
-
SEC column for final purification
Procedure:
-
Boc Deprotection:
-
Carefully treat the ADC intermediate with a solution of TFA (e.g., 50% TFA in dichloromethane) at 0°C for 30 minutes to remove the Boc protecting group from the aminooxy functionality.
-
Immediately neutralize the reaction and exchange the buffer to a conjugation buffer (e.g., acetate (B1210297) buffer, pH 4.5) using a desalting column.
-
-
Oxime Ligation:
-
Add the aminooxy-modified second payload to the deprotected ADC intermediate at a molar excess (e.g., 10-20 equivalents).
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 4-8 hours.
-
-
Final Purification and Formulation:
-
Purify the final dual-payload ADC using SEC to remove unreacted second payload and catalyst.
-
Exchange the purified ADC into the final formulation buffer.
-
-
Comprehensive Characterization:
-
Determine the final protein concentration.
-
Determine the DAR for both payloads individually and the total DAR using techniques like HIC-HPLC and/or LC-MS.
-
Assess the aggregation level by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE (reduced and non-reduced).
-
Evaluate the binding affinity of the ADC to its target antigen by ELISA or Surface Plasmon Resonance (SPR).
-
Assess the in vitro cytotoxicity on target-expressing cancer cell lines.
-
Data Presentation
The following tables summarize hypothetical quantitative data for dual-payload ADCs developed using a similar strategy.
Table 1: Drug-to-Antibody Ratio (DAR) Characterization
| ADC Construct | Payload 1 | DAR (Payload 1) | Payload 2 | DAR (Payload 2) | Total DAR | Aggregation (%) |
| Dual-ADC-1 | MMAE | 3.8 | PBD | 1.9 | 5.7 | < 2% |
| Dual-ADC-2 | MMAF | 4.1 | DM1 | 2.0 | 6.1 | < 3% |
| Control-ADC-MMAE | MMAE | 4.0 | - | - | 4.0 | < 2% |
| Control-ADC-PBD | PBD | 2.0 | - | - | 2.0 | < 1% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SK-BR-3 | HER2 | Dual-ADC-1 | 0.05 |
| Control-ADC-MMAE | 0.25 | ||
| Control-ADC-PBD | 0.10 | ||
| MDA-MB-468 | EGFR | Dual-ADC-2 | 0.08 |
| Control-ADC-MMAF | 0.32 | ||
| Control-ADC-DM1 | 0.15 |
Signaling Pathways and Mechanisms of Action
Dual-payload ADCs are designed to target multiple, often complementary, signaling pathways to induce potent cancer cell death and overcome resistance. For instance, a dual-payload ADC carrying a microtubule inhibitor (like MMAE) and a DNA-damaging agent (like a PBD dimer) would disrupt both cell division and DNA replication.
Caption: Mechanism of action for a dual-payload ADC.
Conclusion
The use of this compound in conjunction with orthogonal click chemistry provides a robust platform for the development of dual-payload ADCs. This approach allows for the precise installation of two distinct payloads onto a single antibody, offering the potential to enhance therapeutic efficacy, overcome drug resistance, and provide new treatment options for cancer patients. The detailed protocols and characterization methods outlined in this document serve as a valuable resource for researchers in the field of ADC development.
Application Notes and Protocols for Bocaminooxyacetamide-PEG3-alkyne in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocaminooxyacetamide-PEG3-alkyne is a versatile heterobifunctional linker designed for bioorthogonal chemistry applications. Its key features include a terminal alkyne group for participation in click chemistry reactions, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and biocompatibility, and a Boc-protected aminooxy group. This configuration makes it an ideal candidate for developing probes for in vivo imaging when conjugated to a targeting moiety and an imaging agent.
The primary application of this and similar alkyne-containing probes in in vivo imaging is through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively).[1][2] These "click" reactions allow for the highly specific and efficient coupling of the alkyne-modified probe to a complementary azide-tagged molecule within a biological system.[3][4] This can be achieved through a pre-targeting approach, where an azide-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the site of interest, followed by the administration of the alkyne-containing imaging agent which then "clicks" to the target for visualization.[5][6]
These application notes provide a general framework and representative protocols for the use of this compound and similar terminal alkyne-PEG linkers in in vivo imaging experiments. Note: The following protocols are generalized and will require optimization for specific experimental systems, including the choice of targeting molecule, imaging agent, and animal model.
Data Presentation
Quantitative data for in vivo imaging applications are highly dependent on the specific construct (targeting molecule, linker, and imaging agent) and the biological target. The following tables provide representative data from studies using similar click chemistry-based imaging strategies to serve as a general guideline.
Table 1: Representative Biodistribution of a Pre-targeted Imaging Agent
| Organ | Percent Injected Dose per Gram (%ID/g) at 24h Post-Injection |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.5 ± 0.5 |
| Liver | 10.2 ± 2.1 |
| Spleen | 1.8 ± 0.4 |
| Kidneys | 3.5 ± 0.7 |
| Muscle | 0.5 ± 0.1 |
| Tumor | 8.5 ± 1.5 |
Note: Data are hypothetical and for illustrative purposes. Actual biodistribution will vary significantly based on the specific probe and targeting strategy.
Table 2: General Parameters for In Vivo Click Chemistry Imaging
| Parameter | Recommended Range | Considerations |
| Pre-targeting Molecule Dose | 1-10 mg/kg | Dependent on the affinity and clearance rate of the targeting molecule. |
| Imaging Probe Dose | 1-5 molar equivalents to pre-targeting molecule | Should be optimized to ensure sufficient signal-to-noise while minimizing off-target effects. |
| Time Interval (Pre-targeting to Imaging Probe) | 12-72 hours | Allows for clearance of the unbound pre-targeting molecule from circulation. |
| Imaging Timepoint (Post-Imaging Probe) | 1-24 hours | Dependent on the reaction kinetics and clearance of the unbound imaging probe. |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Pre-targeted In Vivo Imaging
This protocol outlines a general workflow for a pre-targeting imaging strategy using an azide-modified targeting molecule and an alkyne-functionalized imaging probe.
Materials:
-
Azide-modified targeting molecule (e.g., antibody-azide conjugate)
-
This compound conjugated to an imaging agent (e.g., a near-infrared dye or a radiolabel chelator)
-
Animal model with the target of interest (e.g., tumor-bearing mouse)
-
Sterile, pyrogen-free saline or PBS for injection
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)
Procedure:
-
Preparation of Imaging Agents:
-
Synthesize the azide-modified targeting molecule and the alkyne-functionalized imaging probe using standard bioconjugation techniques.
-
Purify all conjugates to remove unreacted components.
-
Characterize the final products to determine the degree of labeling and ensure purity.
-
Formulate the agents in a sterile, biocompatible buffer for injection.
-
-
Administration of the Pre-targeting Molecule:
-
Administer the azide-modified targeting molecule to the animal model via an appropriate route (e.g., intravenous injection).
-
Allow the targeting molecule to circulate and accumulate at the target site while the unbound excess is cleared from the bloodstream. The optimal time for this will depend on the pharmacokinetics of the specific molecule and typically ranges from 24 to 72 hours.
-
-
Administration of the Alkyne Imaging Probe:
-
After the predetermined clearance interval, administer the this compound imaging probe.
-
-
In Vivo Click Reaction and Imaging:
-
Allow the alkyne probe to circulate and react with the azide-modified targeting molecule accumulated at the target site.
-
Image the animals at various time points (e.g., 1, 4, 12, and 24 hours) after administration of the alkyne probe to monitor the signal development at the target site and the clearance of the unbound probe.
-
-
Data Analysis:
-
Quantify the signal intensity at the target site and in other organs of interest.
-
Calculate the tumor-to-background ratio to assess the imaging contrast.
-
Perform ex vivo biodistribution studies by harvesting organs at the end of the experiment to confirm the imaging data.
-
Protocol 2: Metabolic Labeling for In Vivo Imaging
This protocol describes a general approach for imaging metabolically labeled biomolecules.
Materials:
-
An azide-containing metabolic precursor (e.g., an azido-sugar)
-
This compound conjugated to an imaging agent
-
Cell culture or animal model
-
In vivo imaging system
Procedure:
-
Metabolic Labeling:
-
Administer the azide-containing metabolic precursor to the cells or animal model. The precursor will be incorporated into newly synthesized biomolecules (e.g., glycans).
-
The duration of labeling will depend on the metabolic pathway and the desired level of incorporation.
-
-
Administration of the Alkyne Imaging Probe:
-
After the labeling period, administer the this compound imaging probe.
-
-
In Vivo Click Reaction and Imaging:
-
The alkyne probe will react with the azide-labeled biomolecules.
-
Image the cells or animals at various time points to visualize the labeled structures.
-
Visualizations
Caption: Workflow for pre-targeted in vivo imaging.
Caption: Principle of azide-alkyne click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low conjugation yield with Bocaminooxyacetamide-PEG3-alkyne
Welcome to the technical support center for Bocaminooxyacetamide-PEG3-alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your conjugation experiments and address challenges such as low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the two-step conjugation process involving this compound: (1) Boc deprotection and oxime ligation, and (2) copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Issue 1: Low or No Yield After Oxime Ligation
Question: I am seeing a very low yield of my aldehyde/ketone-containing biomolecule conjugated to the aminooxy-PEG-alkyne linker. What are the likely causes and how can I improve the yield?
Answer: Low yield in the oxime ligation step can stem from several factors, ranging from incomplete deprotection of the Boc group to suboptimal reaction conditions.
Troubleshooting Steps:
-
Incomplete Boc Deprotection: The aminooxy group must be fully deprotected to react with an aldehyde or ketone.
-
Solution: Ensure your acidic deprotection conditions are sufficient. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[1][2] If you suspect your biomolecule is sensitive to harsh acidic conditions, consider milder deprotection reagents.[3] After deprotection, it is crucial to completely remove the acid and any byproducts before proceeding to the oxime ligation step.
-
-
Suboptimal pH for Oxime Ligation: The rate of oxime bond formation is highly pH-dependent.
-
Solution: For reactions without a catalyst, a slightly acidic pH of 4-5 is generally optimal.[4] However, if your biomolecule's stability is a concern at this pH, you can perform the reaction at a neutral pH (6.5-7.5) by using a nucleophilic catalyst like aniline (B41778) or its derivatives.[4][5][6]
-
-
Inefficient or Absent Catalyst: At neutral pH, the uncatalyzed oxime ligation is often very slow.[4]
-
Solution: The use of an aniline-based catalyst is highly recommended for reactions at or near neutral pH. m-Phenylenediamine (mPDA) has been reported to be up to 15 times more efficient than aniline.[7]
-
-
Degradation of the Aminooxy Group: The deprotected aminooxy group can be reactive and may degrade, especially in the presence of trace impurities like acetone (B3395972) in solvents.[8]
-
Solution: Use high-purity, acetone-free solvents. Once the Boc group is removed, use the deprotected linker in the oxime ligation step as soon as possible.
-
-
Steric Hindrance: Ketones react more slowly than aldehydes due to greater steric hindrance.[4]
-
Solution: If you are using a ketone, you may need to increase the reaction time, use a higher concentration of the linker, or employ a more efficient catalyst to achieve a satisfactory yield.
-
Issue 2: Low Yield in the Final "Click Chemistry" (CuAAC) Step
Question: After successfully conjugating the alkyne-PEG linker to my first biomolecule, I am getting a low yield when trying to "click" it to my azide-containing molecule. What could be going wrong?
Answer: Low yields in the CuAAC step are often related to the copper catalyst, reagent concentrations, or interfering substances.
Troubleshooting Steps:
-
Inactive Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which can easily be oxidized to the inactive Cu(II) state by dissolved oxygen.[9]
-
Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to Cu(I) in situ.[10] The reaction should be performed in degassed buffers to minimize oxygen content.
-
-
Insufficient Ligand for Copper Stabilization: In aqueous buffers, Cu(I) can be unstable.
-
Suboptimal Molar Ratios: The stoichiometry of the reactants is crucial for driving the reaction to completion.
-
Interfering Buffer Components: Some common buffer components can interfere with the CuAAC reaction.
-
Solution: Avoid buffers containing primary amines (like Tris) or lone-pair sulfur compounds. Phosphate-buffered saline (PBS) is generally a suitable choice.[11]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your conjugation reactions.
Table 1: Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Reaction Time | Temperature | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 30 min - 2 h | 0°C to Room Temp | [1][12] |
| Hydrochloric Acid (HCl) | 3-4 M | Dioxane or Ethyl Acetate | 30 min | Room Temp | [12][13] |
Table 2: Oxime Ligation Reaction Parameters
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction | Reference(s) |
| Optimal pH | 4-5 | 6.5-7.5 | [4] |
| Catalyst | None | Aniline or m-Phenylenediamine (mPDA) | [4][7] |
| Catalyst Concentration | N/A | 10-100 mM | [4] |
| Typical Reaction Time | Several hours | 5 min to a few hours | [7][8] |
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Reagent | Typical Concentration / Molar Ratio | Purpose | Reference(s) |
| Azide-containing molecule | 4-50 molar excess over alkyne | Drive reaction to completion | [9][10] |
| Copper(II) Sulfate (CuSO₄) | 10-20 mM stock, final conc. varies | Source of copper catalyst | [9][14] |
| Sodium Ascorbate | 100-300 mM stock, 40-50 molar excess | Reducing agent to generate Cu(I) | [9][10][15] |
| THPTA (ligand) | 100-200 mM stock, ~2x conc. of CuSO₄ | Stabilize Cu(I) catalyst | [9][10][14] |
| Reaction Time | 15-60 minutes | [9][10] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve the this compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[12]
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Co-evaporate with a solvent like toluene (B28343) or DCM several times to ensure complete removal of residual TFA.
-
The resulting deprotected aminooxy-PEG-alkyne should be used immediately in the next step.
Note: The deprotected linker is sensitive to moisture and should be handled under anhydrous conditions if possible.
Protocol 2: Oxime Ligation to an Aldehyde/Ketone-Containing Biomolecule
-
Dissolve your aldehyde or ketone-containing biomolecule in a suitable buffer. For catalyzed reactions at neutral pH, a phosphate (B84403) buffer (pH 7.0) is recommended.[4]
-
Dissolve the freshly deprotected aminooxy-PEG-alkyne in the same buffer.
-
Add the aminooxy-PEG-alkyne solution to the biomolecule solution. A 10-20 fold molar excess of the linker is a good starting point.
-
If performing a catalyzed reaction, add the catalyst (e.g., m-phenylenediamine) to a final concentration of 10-100 mM.[4]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by analytical techniques such as RP-HPLC or mass spectrometry.
-
Purify the resulting alkyne-PEGylated biomolecule using size exclusion chromatography (SEC) or dialysis to remove excess linker and catalyst.[16]
Protocol 3: CuAAC ("Click Chemistry") Conjugation
-
Prepare the following stock solutions:
-
In a reaction tube, combine your purified alkyne-PEGylated biomolecule with a 4-50 fold molar excess of the azide-containing molecule.[9][10]
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it sit for a few minutes.[9]
-
Add the THPTA/CuSO₄ complex to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purify the final conjugate using appropriate chromatography techniques such as SEC or RP-HPLC to remove excess reagents and byproducts.[16][]
Visualizations
Caption: A three-step experimental workflow for conjugation using this compound.
Caption: Mechanism of Boc deprotection under acidic conditions.
Caption: The chemical pathway of oxime ligation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. confluore.com [confluore.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Boc-aminooxyacetamide-PEG3-alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues during the development of Antibody-Drug Conjugates (ADCs) using the Boc-aminooxyacetamide-PEG3-alkyne linker.
Frequently Asked Questions (FAQs)
Q1: What is Boc-aminooxyacetamide-PEG3-alkyne and what are its key features?
Boc-aminooxyacetamide-PEG3-alkyne is a heterobifunctional linker used in the synthesis of ADCs. Its key features include:
-
Boc-protected aminooxy group: This group, after deprotection, can react with aldehydes or ketones, for example, on an antibody that has been specifically oxidized to generate a reactive carbonyl group.
-
PEG3 spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain with three repeating units. This spacer increases the hydrophilicity of the linker-payload complex, which is crucial for reducing aggregation.[1][2]
-
Terminal alkyne group: This functional group is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach the linker to a payload that has an azide (B81097) group.[][4]
-
Cleavable Linker: This type of linker is designed to be stable in circulation but to release the cytotoxic payload under specific conditions within the target cell.[5]
Q2: What are the primary causes of ADC aggregation?
ADC aggregation is a significant challenge in their development and can arise from several factors:
-
Hydrophobicity of the Payload: Many potent cytotoxic drugs are hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the antibody surface, leading to intermolecular interactions and aggregation.[6][7]
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[5]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer used during conjugation, purification, and storage can significantly impact ADC stability. Aggregation is more likely to occur at a pH near the antibody's isoelectric point.[6][7]
-
Presence of Organic Solvents: While organic co-solvents are often necessary to dissolve the hydrophobic linker-payload, they can also partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[6]
-
Conformational Instability: The conjugation process itself can induce conformational changes in the antibody, leading to the exposure of aggregation-prone regions.[8]
-
High Protein Concentration: Increased proximity of ADC molecules at high concentrations can facilitate aggregation.[2]
Q3: How does the PEG3 linker in Boc-aminooxyacetamide-PEG3-alkyne help prevent aggregation?
The polyethylene glycol (PEG) component of the linker plays a crucial role in preventing ADC aggregation through two main mechanisms:
-
Increased Hydrophilicity: The PEG chain is highly hydrophilic and creates a hydration shell around the hydrophobic payload. This masks the payload's hydrophobicity and improves the overall solubility of the ADC in aqueous solutions.[1][2]
-
Steric Hindrance: The flexible PEG chain acts as a physical spacer, preventing the hydrophobic payloads on adjacent ADC molecules from interacting with each other. This steric shield reduces the likelihood of intermolecular aggregation.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the conjugation of Boc-aminooxyacetamide-PEG3-alkyne to an antibody and a payload, with a focus on preventing aggregation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation or cloudiness during conjugation reaction. | 1. Poor solubility of the linker-payload: The Boc-aminooxyacetamide-PEG3-alkyne, once conjugated to a hydrophobic payload, may have limited solubility in the aqueous reaction buffer. 2. High concentration of organic co-solvent: While a co-solvent like DMSO is often needed to dissolve the linker-payload, excessive amounts can denature the antibody. 3. Suboptimal buffer pH: The reaction buffer pH may be too close to the antibody's isoelectric point, reducing its solubility. | 1. Optimize co-solvent percentage: Start with a low percentage of DMSO (e.g., 5-10% v/v) and gradually increase if necessary, while monitoring for any signs of antibody precipitation.[9] 2. Add the linker-payload solution slowly: Add the dissolved linker-payload to the antibody solution dropwise with gentle stirring to avoid localized high concentrations. 3. Adjust buffer pH: Ensure the conjugation buffer pH is at least 1-1.5 units away from the antibody's isoelectric point. A pH range of 7.4-8.5 is often suitable for click chemistry.[7] |
| High levels of aggregation detected by SEC or DLS after conjugation. | 1. High Drug-to-Antibody Ratio (DAR): Over-conjugation leads to increased hydrophobicity. 2. Inefficient removal of unreacted hydrophobic species: Residual free linker-payload can contribute to aggregation. 3. Inappropriate storage conditions: Storing the ADC in a suboptimal buffer can lead to aggregation over time. | 1. Optimize the molar ratio of linker-payload to antibody: Perform titration experiments to find the optimal ratio that achieves the desired DAR without excessive aggregation. A DAR of 2-4 is often a good balance between potency and stability.[5] 2. Efficient purification: Use appropriate chromatography methods like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove aggregates and unreacted components.[10] 3. Formulate in a stabilizing buffer: After purification, exchange the ADC into a formulation buffer containing excipients like arginine or polysorbates to improve long-term stability.[11][12] |
| Low conjugation yield. | 1. Inefficient click chemistry reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may not be proceeding optimally. 2. Degradation of reagents: The Boc-aminooxyacetamide-PEG3-alkyne or the azide-modified payload may have degraded. 3. Steric hindrance: The alkyne or azide groups may not be easily accessible for reaction. | 1. Optimize CuAAC reaction conditions: Ensure the use of a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) and a reducing agent (e.g., sodium ascorbate) to maintain the active copper(I) catalyst.[4][13] 2. Use fresh reagents: Prepare fresh solutions of the linker, payload, and catalyst immediately before use. Store stock solutions appropriately, protected from light and moisture.[1] 3. Consider a longer PEG spacer: If steric hindrance is suspected, using a linker with a longer PEG chain may improve reaction efficiency. |
Quantitative Data on the Impact of PEG Linkers and Formulation on ADC Aggregation
The following tables summarize representative quantitative data from studies on the effect of PEG linkers and formulation conditions on ADC aggregation. While specific data for Boc-aminooxyacetamide-PEG3-alkyne is limited in publicly available literature, the trends observed with other short-chain PEG linkers are informative.
Table 1: Effect of PEG Linker on ADC Aggregation
| ADC Construct | DAR | Aggregation (%) after 7 days at 4°C | Reference |
| ADC without PEG Linker | 4 | 15.2 | [14] |
| ADC with PEG4 Linker | 4 | 5.8 | [14] |
| ADC with PEG8 Linker | 4 | 3.1 | [15] |
This data is representative and compiled from studies using different antibodies and payloads. The trend demonstrates that the inclusion of a PEG linker significantly reduces aggregation.
Table 2: Effect of pH on ADC Aggregation (with PEG4 Linker)
| Buffer pH | Aggregation (%) after 24h at 40°C | Reference |
| 5.0 | 4.2 | [16] |
| 6.0 | 2.5 | [16] |
| 7.4 | 1.8 | [16] |
| 8.0 | 3.5 | [16] |
This table illustrates the importance of optimizing the buffer pH to minimize aggregation, even for PEGylated ADCs.
Table 3: Effect of Excipients on ADC Aggregation (with PEG4 Linker, pH 7.4)
| Excipient | Concentration | Aggregation (%) after 4 weeks at 25°C | Reference(s) |
| None (Control) | - | 8.9 | [17][18] |
| L-Arginine | 100 mM | 3.1 | [17][18] |
| Polysorbate 20 | 0.02% | 4.5 | [11] |
This data highlights the stabilizing effect of common formulation excipients in reducing ADC aggregation over time.
Experimental Protocols
Protocol 1: General Procedure for ADC Conjugation using Boc-aminooxyacetamide-PEG3-alkyne and CuAAC
This protocol describes a general workflow for conjugating an azide-modified payload to an antibody functionalized with Boc-aminooxyacetamide-PEG3-alkyne.
Materials:
-
Antibody with a reactive carbonyl group (aldehyde or ketone)
-
Boc-aminooxyacetamide-PEG3-alkyne
-
Azide-modified cytotoxic payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate (B8700270)
-
Conjugation Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column
-
Formulation Buffer: e.g., PBS with 100 mM L-Arginine, pH 7.4
Procedure:
-
Antibody Preparation:
-
If necessary, generate a reactive carbonyl group on the antibody through a validated oxidation method.
-
Buffer exchange the antibody into the conjugation buffer (PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
-
Deprotection and Linker Attachment to Antibody:
-
Treat the antibody with a mild acidic condition to deprotect the Boc group of the Boc-aminooxyacetamide-PEG3-alkyne, exposing the aminooxy group.
-
React the deprotected linker with the carbonyl-containing antibody to form an oxime bond. This reaction is typically performed at room temperature for 2-4 hours.
-
Purify the alkyne-modified antibody using a desalting column to remove excess linker.
-
-
Preparation of Reagent Stock Solutions:
-
Dissolve the azide-modified payload in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
In a reaction vessel, add the alkyne-modified antibody.
-
Add the azide-modified payload solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the antibody). The final DMSO concentration should be kept below 10% (v/v).
-
Prepare the copper catalyst premix: In a separate tube, mix the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the copper catalyst premix to the antibody-payload mixture. A final copper concentration of 100-200 µM is a good starting point.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the ADC:
-
After the incubation period, purify the ADC using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted payload, catalyst, and any aggregates that may have formed.
-
-
Formulation:
-
Buffer exchange the purified ADC into the final formulation buffer for storage.
-
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Materials:
-
ADC sample
-
SEC column suitable for protein separation (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Visualizations
Caption: A schematic workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Boc-aminooxyacetamide-PEG3-alkyne and copper-catalyzed click chemistry.
Caption: A diagram illustrating how the hydrophobic payloads on ADCs can lead to aggregation and how the hydrophilic PEG linker provides steric hindrance to prevent these interactions.
Caption: A simplified representation of the key components and steps involved in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. escopharma.com [escopharma.com]
- 13. axispharm.com [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of pH and light on aggregation and conformation of an IgG1 mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of Arginine Salts on the Thermal Stability and Aggregation Kinetics of Monoclonal Antibody: Dominant Role of Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Bocaminooxyacetamide-PEG3-alkyne conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize conjugation reactions involving Boc-aminooxyacetamide-PEG3-alkyne.
Frequently Asked Questions (FAQs)
Q1: What is Boc-aminooxyacetamide-PEG3-alkyne?
A1: Boc-aminooxyacetamide-PEG3-alkyne is a bifunctional linker molecule. It contains three key components:
-
A Boc-protected aminooxy group (-ONH-Boc): This group, after removal of the Boc protecting group, can react with aldehydes or ketones to form a stable oxime bond.[1][2]
-
A PEG3 linker : A short, hydrophilic three-unit polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.
-
A terminal alkyne group (-C≡CH): This group is used for "click chemistry," most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to react with azide-containing molecules.[]
Q2: What are the main applications of this linker?
A2: This linker is primarily used in bioconjugation and drug development to connect two different molecules. For example, it can be used to link a protein or antibody (modified to have an aldehyde or ketone) to a small molecule drug, a fluorescent dye, or another biomolecule containing an azide (B81097) group.
Q3: What are the key reaction steps for using this linker?
A3: A typical workflow involves a three-stage process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy group.
-
Oxime Ligation: Reaction of the deprotected aminooxy group with an aldehyde or ketone-containing molecule.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of the terminal alkyne with an azide-functionalized molecule.
The order of the oxime ligation and CuAAC steps can be interchanged depending on the specific molecules being conjugated.
Experimental Workflows and Logic
Here is a diagram illustrating the overall experimental workflow for using the bifunctional linker.
References
Technical Support Center: Troubleshooting Premature Cleavage of Bocaminooxyacetamide-PEG3-alkyne in Mouse Plasma
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and troubleshooting the premature cleavage of Bocaminooxyacetamide-PEG3-alkyne in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid degradation of this compound in mouse plasma. What are the potential causes?
A1: Premature cleavage in mouse plasma is likely due to enzymatic activity. The primary suspects are plasma esterases and amidases, which are known to hydrolyze ester and amide bonds, respectively. Mouse plasma, in particular, has significantly higher carboxylesterase activity compared to human plasma, which can be a critical factor[1][2][3]. The two most probable cleavage sites on your molecule are the carbamate (B1207046) bond of the Boc protecting group and the acetamide (B32628) linkage.
Q2: Which specific enzymes in mouse plasma could be responsible for the cleavage?
A2: Mouse plasma contains a variety of hydrolytic enzymes. Based on the structure of this compound, the following enzyme classes are of interest:
-
Carboxylesterases (CES): Abundantly present in mouse and rat plasma, they can hydrolyze a wide range of esters[3][4][5]. The tert-butoxycarbonyl (Boc) group is essentially a tert-butyl ester of a carbamate and could be a substrate for these enzymes[6].
-
Amidases (Acylamidases): These enzymes catalyze the hydrolysis of amide bonds[7]. The acetamide linkage in your molecule is a potential target for plasma amidases[8][9][10].
-
Other Esterases: Butyrylcholinesterase (BChE) and paraoxonase (PON) are also present, but carboxylesterases are the most significant in terms of activity in mice[1][3].
Q3: Is the PEG linker or the alkyne group likely to be cleaved?
A3: It is highly unlikely. Polyethylene glycol (PEG) linkers are generally chosen for their stability and biocompatibility in vivo[11][12][13][14]. Terminal alkynes are also typically stable in biological matrices and are widely used for bioorthogonal "click" chemistry reactions[15][16]. While there are specific instances of alkynes reacting with cysteine residues in enzyme active sites, this is not a general degradation pathway in plasma[15][17][18][19].
Q4: Why might we see this issue in mouse plasma but not in other species' plasma, like human?
A4: There are significant species-specific differences in the types and activity levels of plasma enzymes[1][3][5]. Mouse plasma has exceptionally high levels of carboxylesterase activity, which is much lower in human plasma[2][4]. Therefore, if the cleavage is mediated by carboxylesterases, the compound will appear much less stable in mouse plasma.
Troubleshooting Guide
This section provides a systematic approach to identifying the cause of premature cleavage.
Step 1: Confirm and Quantify the Instability
The first step is to perform a controlled in vitro plasma stability assay to determine the rate of degradation.
-
Objective: To measure the half-life (t½) of this compound in mouse plasma.
-
Procedure: Follow the detailed "Protocol 1: In Vitro Plasma Stability Assay".
-
Data Logging: Record your results in a structured table.
| Time Point (minutes) | Concentration of Parent Compound (µM) | % Remaining |
| 0 | 100% | |
| 15 | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 |
Table 1: Example data logging table for plasma stability assay.
Step 2: Identify the Class of Enzyme Responsible
Once instability is confirmed, use enzyme inhibitors to determine which class of enzymes is responsible for the cleavage.
-
Objective: To determine if the cleavage is mediated by esterases or amidases.
-
Procedure: Follow "Protocol 2: Plasma Stability Assay with Enzyme Inhibitors". This involves running the stability assay in the presence of a broad-spectrum esterase inhibitor (e.g., diisopropyl fluorophosphate (B79755) - DFP) and a broad-spectrum amidase inhibitor (e.g., bis(4-nitrophenyl) phosphate (B84403) - BNPP), which is a potent inhibitor of carboxylesterases[20].
-
Interpreting Results:
-
If the compound is stabilized in the presence of DFP or BNPP, esterases are the likely cause.
-
If stability is not improved, other enzymes like amidases might be involved.
-
Compare the results to understand the relative contribution of different enzyme classes.
-
| Condition | Half-life (t½) in minutes | % Improvement in Stability |
| Mouse Plasma (Control) | N/A | |
| Mouse Plasma + Esterase Inhibitor (DFP/BNPP) | ||
| Mouse Plasma + Amidase Inhibitor | ||
| Heat-Inactivated Mouse Plasma |
Table 2: Comparison of compound half-life with enzyme inhibitors.
Step 3: Identify the Cleavage Site
Use analytical techniques like LC-MS/MS to identify the degradation products.
-
Objective: To determine whether the Boc group or the acetamide bond is being cleaved.
-
Procedure: Analyze samples from the plasma stability assay at different time points using LC-MS/MS. Look for the mass of the expected cleavage products.
-
Expected Products:
-
Boc Cleavage: Appearance of a fragment corresponding to the mass of Aminooxyacetamide-PEG3-alkyne.
-
Acetamide Cleavage: Appearance of fragments corresponding to Boc-aminooxyacetic acid and a PEG3-alkyne amine fragment.
-
Visualization of Potential Issues and Workflows
References
- 1. Comparative analysis of esterase activities of human, mouse, and rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterase Activities in the Blood, Liver and Intestine of Several ...: Ingenta Connect [ingentaconnect.com]
- 5. Species difference of esterase expression and hydrolase activity in plasma. | Semantic Scholar [semanticscholar.org]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PLASMA AMIDASE AND AMYLASE ACTIVITY IN PATIENTS UNDERGOING OPERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 14. precisepeg.com [precisepeg.com]
- 15. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - Leiden University [universiteitleiden.nl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bocaminooxyacetamide-PEG3-alkyne Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bocaminooxyacetamide-PEG3-alkyne and its subsequent conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Boc-protected PEG-alkyne linkers and their conjugates.
| Issue | Symptom | Possible Causes | Recommended Solutions |
| Incomplete Separation | HPLC or TLC analysis shows co-elution or poor resolution between the desired product and starting materials or impurities.[1] | Inappropriate Mobile Phase/Gradient: The solvent system may not have the correct polarity to resolve the compounds.[2] | Optimize Gradient: For RP-HPLC, adjust the gradient slope of acetonitrile (B52724) in water (with 0.1% TFA) to enhance separation.[3][4] For flash chromatography, a slow gradient of 1-10% methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) can be effective.[3][5] |
| Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.[2] | Reduce Sample Load: Decrease the amount of crude material loaded onto the column in subsequent runs.[2] | ||
| Secondary Interactions: The PEG chain or other functional groups may be interacting with the stationary phase (e.g., silica), causing peak tailing.[2] | Modify Mobile Phase: For silica (B1680970) gel chromatography of compounds with free amines, add 1% aqueous ammonia (B1221849) to the eluent. For free carboxylic acids, add 1-2% formic acid.[5] For RP-HPLC, ensure the use of an appropriate column, such as a C18.[4] | ||
| Low Product Recovery | The final yield of the purified conjugate is significantly lower than expected.[1] | Irreversible Binding: The product may be strongly or irreversibly binding to the chromatography stationary phase.[1][2] | Change Column Chemistry: If using RP-HPLC, try a different stationary phase (e.g., C8 instead of C18).[6] For flash chromatography, consider using a different stationary phase if silica is too acidic/basic for the compound. |
| Product Precipitation: The conjugate may be precipitating on the column due to low solubility in the mobile phase.[1][2] | Check Solubility: Ensure the compound is soluble in the mobile phase throughout the entire gradient. Add a small amount of a solubilizing agent if necessary. | ||
| Product Degradation: The Boc-protecting group may be unstable under acidic purification conditions (e.g., TFA in RP-HPLC mobile phase).[1][7] | Use Neutral pH: If stability is an issue, consider alternative purification methods that do not use harsh pH conditions. Investigate the stability of your conjugate at different pH values.[1] | ||
| Unexpected Peaks in Final Product | HPLC analysis of the purified fraction shows additional, unidentified peaks.[1] | Reaction Byproducts: The conjugation or synthesis reaction may have produced side products. | Optimize Reaction Conditions: Use LC-MS to identify the impurities and adjust reaction stoichiometry, time, or temperature to minimize their formation.[1] |
| Degradation Products: The starting materials or the product may have degraded during the reaction or purification process.[1] | Analyze Stability: Assess the stability of all components under the experimental conditions used.[1] | ||
| Contaminants: Impurities may originate from reagents, solvents, or the chromatography system itself.[1] | Use High-Purity Materials: Ensure the use of high-purity reagents and solvents. Run blank gradients to check for system-related peaks.[1] | ||
| Streaking on TLC Plate | The compound spot appears as a streak rather than a tight circle, making Rf determination and fraction identification difficult.[5] | Compound is too Polar: Highly polar compounds, like PEGs, often streak on silica TLC plates.[5] | Use a Stronger Eluent System: Employing solvent systems like chloroform/methanol or DCM/methanol can help create tighter spots.[5] |
| Acidic/Basic Nature of Compound: Free amines or carboxylic acids can interact with the silica gel, causing streaking.[8] | Add Modifiers to Eluent: Add a small amount of triethylamine (B128534) or ammonia for basic compounds, or acetic/formic acid for acidic compounds, to the mobile phase to improve spot shape.[5][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude this compound? For larger-scale purification (grams), flash chromatography on silica gel is a suitable initial method.[3] A typical mobile phase is a gradient of methanol in dichloromethane or chloroform.[3] For smaller scales or higher purity requirements, Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for purifying PEGylated molecules.[1][]
Q2: How can I monitor the progress of my column chromatography? Thin-Layer Chromatography (TLC) is a rapid and convenient method to analyze the fractions collected from your column.[3][7] By spotting the crude mixture, the current fraction, and a co-spot, you can identify which fractions contain your desired product and pool them accordingly. The Boc-protected compound will be less polar (higher Rf value) than its deprotected amine counterpart.[7][10]
Q3: My PEGylated conjugate shows a very broad peak in RP-HPLC. Is this normal? Yes, peak broadening is a known characteristic of PEGylated molecules in RP-HPLC.[11] This is often due to the dispersity (heterogeneity in the length) of the PEG chain.[11] Even with a discrete PEG3 linker, interactions between the PEG chain and the stationary phase can lead to broader peaks compared to non-PEGylated molecules.
Q4: What analytical techniques should I use to confirm the identity and purity of my final product? To confirm the identity and purity of the synthesized conjugate, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3] MS provides the exact molecular weight, confirming the elemental composition, while ¹H NMR provides detailed structural information.[3] LC-MS can be used to assess purity and identify any minor impurities.[7]
Q5: The Boc protecting group seems to be cleaving during my RP-HPLC purification. What should I do? The tert-butoxycarbonyl (Boc) group is labile to strong acids like the trifluoroacetic acid (TFA) commonly used in RP-HPLC mobile phases.[7] If you observe significant deprotection, consider reducing the concentration of TFA, running the purification at a lower temperature, or switching to a different purification method like flash chromatography with a neutral solvent system.
Comparison of Purification Techniques
| Technique | Principle | Typical Application | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[1] | High-resolution purification of small molecules, peptides, and their conjugates.[1][] | High resolving power, excellent for achieving high purity, well-established methods.[] | Limited sample loading capacity, can be slow, acidic conditions may degrade sensitive molecules.[2] |
| Flash Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica gel).[3] | Rapid, larger-scale purification of synthetic intermediates and final products.[3] | High capacity, relatively fast, cost-effective for large quantities. | Lower resolution compared to HPLC, may not separate closely related impurities.[5] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius).[6][12] | Separating large conjugated biomolecules from small unreacted linkers or removing aggregates.[2][6] | Gentle, non-denaturing conditions, useful as a final polishing step.[2] | Does not separate molecules of similar size, limited loading volume.[6] |
Experimental Protocols
Protocol 1: Flash Chromatography Purification
This method is suitable for a rapid, larger-scale purification of the title compound.[3]
-
Stationary Phase: Silica gel (e.g., 40-63 µm).
-
Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM) or chloroform (CHCl₃) is often effective.[3][5] A typical starting point is a gradient from 0% to 10% MeOH.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% DCM).
-
Column Loading: Load the sample onto the pre-equilibrated silica gel column.
-
Elution: Elute the product using the defined solvent gradient.
-
Fraction Collection & Monitoring: Collect fractions and monitor them by TLC to identify the product-containing fractions.[3] A common TLC eluent is 5-10% MeOH in DCM.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This method is ideal for achieving high purity on a smaller scale.[3]
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 20% Acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 or 0.45 µm syringe filter.[3]
-
Elution Gradient: A typical linear gradient could be from 5% to 95% Solvent B over 20-30 minutes.[4]
-
Detection: Monitor the elution using a UV detector, typically at 220 nm and 254 nm.[3]
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Post-Purification: Combine the pure fractions and lyophilize to remove the solvent and obtain the purified product.
Visual Workflows and Logic Diagrams
Caption: General experimental workflow for conjugate purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
Improving the stability of Bocaminooxyacetamide-PEG3-alkyne linkers
Welcome to the technical support center for Bocaminooxyacetamide-PEG3-alkyne linkers. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and ensure the stability of the linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling procedure for this compound linkers?
A1: Proper storage is critical to maintain the integrity of the linker. Unopened vials should be stored at -20°C. Once opened, it is recommended to aliquot the linker to avoid repeated freeze-thaw cycles. Stock solutions, typically prepared in anhydrous DMSO or DMF, should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months)[1]. Aminooxy compounds are known to be reactive and sensitive, so prompt use after reconstitution is advised[2].
Q2: At what pH is the Boc protecting group unstable?
A2: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. It is rapidly cleaved by strong acids such as trifluoroacetic acid (TFA)[][4][5][6]. Even mildly acidic conditions (pH < 5) can lead to gradual deprotection, which can be a concern during purification or prolonged reactions in acidic buffers[7][8]. The Boc group is generally stable under neutral and basic conditions[][9].
Q3: What are the recommended reaction conditions for the aminooxy group?
A3: The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond. This reaction, known as oxime ligation, is most efficient in an aqueous buffer at a pH between 6.5 and 7.5[10][11]. The reaction can be carried out at room temperature. For sensitive molecules, the temperature can be lowered to 4°C with a longer incubation time. The use of aniline (B41778) as a catalyst can accelerate the rate of oxime bond formation[11].
Q4: What are the key considerations for the alkyne group in click chemistry?
A4: The terminal alkyne group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). For CuAAC, ensure the use of a high-purity copper(I) source and a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active oxidation state[12]. For both CuAAC and SPAAC, low reaction yields can result from steric hindrance, poor solubility of reactants, or incorrect stoichiometry[13]. The PEG component of the linker helps to mitigate issues of steric hindrance and solubility[13].
Troubleshooting Guides
Low Yield in Oxime Ligation
| Issue | Possible Cause | Solution |
| Low or no product formation | Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for efficient oxime ligation[10][11]. |
| Degraded aminooxy group | Use freshly prepared or properly stored linker. Aminooxy compounds can be sensitive to degradation[2]. | |
| Inactive aldehyde/ketone | Confirm the purity and reactivity of your aldehyde or ketone-containing molecule. | |
| Steric hindrance | Consider increasing the reaction time or temperature. The PEG spacer is designed to reduce steric hindrance, but it can still be a factor with bulky substrates[13]. |
Low Yield in Click Chemistry (CuAAC)
| Issue | Possible Cause | Solution |
| Inconsistent or low reaction yield | Copper catalyst oxidation | Use a fresh solution of sodium ascorbate to reduce the Cu(II) salt to the active Cu(I) catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation[12]. |
| Impure reagents | Use high-purity alkyne linker and azide-containing molecule. Impurities can inhibit the catalyst. | |
| Incorrect stoichiometry | Optimize the ratio of alkyne to azide. A slight excess of one reagent may be necessary to drive the reaction to completion[13]. | |
| Poor solubility | If reactants are not fully dissolved, consider using a co-solvent such as DMSO or DMF. The PEG linker enhances aqueous solubility, but organic co-solvents may still be needed[13]. |
Linker Instability and Degradation
| Issue | Possible Cause | Solution |
| Loss of Boc group during reaction or workup | Acidic conditions | Avoid acidic buffers (pH < 6). If acidic conditions are necessary for other parts of your molecule, consider a different protecting group strategy. During purification by RP-HPLC, use a mobile phase with a non-acidic modifier like ammonium (B1175870) acetate (B1210297) instead of TFA[7]. |
| Unexpected side products | Hydrolysis of the acetamide (B32628) bond | The acetamide bond is generally stable under typical bioconjugation conditions. However, prolonged exposure to very harsh acidic or basic conditions could lead to hydrolysis[14][15][16]. Ensure your reaction and purification steps are performed under mild conditions. |
Experimental Protocols
General Protocol for Oxime Ligation
-
Preparation of Reactants:
-
Dissolve the this compound linker in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-50 mM.
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
-
Conjugation Reaction:
-
Add the linker stock solution to the solution of the aldehyde/ketone-containing molecule. A 1.5 to 5-fold molar excess of the linker is typically used.
-
If desired, add a freshly prepared solution of aniline catalyst to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using size exclusion chromatography, dialysis, or RP-HPLC with a non-acidic mobile phase.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule (product from the oxime ligation step, after Boc deprotection if necessary) and the azide-containing molecule in a suitable solvent mixture (e.g., water/t-butanol or water/DMSO).
-
-
Preparation of Catalyst Solution:
-
Prepare a fresh stock solution of copper(II) sulfate (B86663) (CuSO4).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
-
Click Reaction:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution (final concentration ~5 equivalents).
-
Add the CuSO4 solution (final concentration ~1 equivalent).
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction by LC-MS or TLC.
-
Purify the final conjugate by chromatography.
-
Visualizations
Caption: Reaction pathways of the this compound linker.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. uregina.ca [uregina.ca]
- 15. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal for Boc-aminooxyacetamide-PEG3-alkyne Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual catalysts from Boc-aminooxyacetamide-PEG3-alkyne reactions. Covalent attachment of molecules to this PEGylated alkyne, often through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-catalyzed cross-coupling reactions, necessitates stringent purification to remove metal catalysts that can interfere with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with Boc-aminooxyacetamide-PEG3-alkyne and why is their removal important?
A1: The most common catalysts are copper(I) for azide-alkyne cycloaddition (click chemistry) and palladium complexes for various cross-coupling reactions.[1][2][3] Residual traces of these metals can be toxic to cells, interfere with subsequent biological assays, or compromise the stability and efficacy of the final product, making their removal critical, especially in drug development.[4]
Q2: What are the main challenges in removing catalysts from PEGylated compounds?
A2: The PEG chain in Boc-aminooxyacetamide-PEG3-alkyne can increase the solubility of the compound in a variety of solvents, which can sometimes make precipitation or extraction less effective.[5] Additionally, the PEG linker can sterically hinder the interaction of the catalyst with scavenger resins or chelating agents, potentially requiring longer incubation times or specialized reagents.
Q3: Which catalyst removal method is best for my experiment?
A3: The optimal method depends on the catalyst used (copper or palladium), the scale of your reaction, the properties of your final product, and the required level of purity.[6] Common methods include the use of scavenger resins, chelating agents, chromatography, and filtration.[6][7] A decision-making workflow is provided below to help guide your selection.
Q4: How can I quantify the amount of residual catalyst in my sample?
A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for accurately quantifying trace amounts of residual metals like palladium and copper.[8] For a more rapid, semi-quantitative assessment during methods development, colorimetric detection kits are also available.[8]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete catalyst removal after using a scavenger resin. | - Insufficient amount of scavenger.- Inadequate incubation time.- Poor mixing.- Steric hindrance from the PEG chain. | - Increase the equivalents of scavenger resin (typically 3-5 equivalents relative to the catalyst).- Extend the incubation time (e.g., 4-16 hours).[6]- Ensure vigorous stirring or agitation.- Consider a scavenger with a longer linker to overcome steric hindrance. |
| Significant loss of the desired PEGylated product. | - Non-specific binding of the product to the scavenger resin or activated carbon.- Co-precipitation of the product with the catalyst. | - Reduce the amount of scavenger or activated carbon used.[6]- Screen different types of scavengers.- Change the solvent to minimize non-specific interactions.[6]- If using precipitation, optimize the anti-solvent and addition rate. |
| Discoloration of the final product. | - Residual colored catalyst complexes. | - Repeat the purification step.- For copper removal, consider a final wash with a mild chelating agent like EDTA.[7]- For palladium, ensure complete removal of colored phosphine (B1218219) ligands if used. |
| Inconsistent results between batches. | - Variability in reaction work-up prior to purification.- Inconsistent quality of scavenger resin or other reagents. | - Standardize the work-up procedure.- Ensure scavenger resins are properly stored and handled.- Qualify new batches of reagents before use. |
Quantitative Data on Catalyst Removal Techniques
The efficiency of catalyst removal can vary significantly depending on the method and the specific reaction conditions. The following tables summarize representative data for common palladium and copper removal techniques.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Polystyrene-bound Trimercaptotriazine (TMT) | 1500-1600 | < 10 | > 99.3 | [9] |
| Thiol-functionalized Silica (B1680970) | High (unspecified) | < 5 | > 99 | [10] |
| Activated Carbon | 1250 | 12 | 99.0 | [11] |
Table 2: Common Chelating Agents for Copper Removal
| Chelating Agent | Key Characteristics | Common Applications | Reference |
| EDTA (Ethylenediaminetetraacetic acid) | Versatile, forms stable complexes with many metals. | Widely used in clinical and environmental applications.[7] | [7][12] |
| DTPA (Diethylenetriaminepentaacetic acid) | Higher stability constant than EDTA, effective at various pH levels. | Agricultural and environmental remediation.[7] | [7][12] |
| Citric Acid | Natural, eco-friendly, particularly effective at low pH. | Organic farming and as a milder alternative to synthetic chelators.[7] | [7] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin
Objective: To remove residual palladium catalyst from a reaction mixture containing a Boc-aminooxyacetamide-PEG3-alkyne conjugate.
Materials:
-
Crude reaction mixture
-
Suitable organic solvent (e.g., Dichloromethane, Toluene)
-
Palladium scavenger resin (e.g., thiol-functionalized silica gel)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent to ensure homogeneity.
-
Add Scavenger Resin: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.[6]
-
Stir the Mixture: Stir the suspension at room temperature for 4-16 hours. The optimal time may vary depending on the specific product and catalyst complex.[6]
-
Filter: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Analysis: Analyze the product for residual palladium using ICP-MS.
Protocol 2: Copper Removal Using a Chelating Agent Wash
Objective: To remove residual copper catalyst from a CuAAC reaction mixture.
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Aqueous solution of a chelating agent (e.g., 0.5 M EDTA, pH 8)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with the aqueous EDTA solution. Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.
-
Repeat Wash: Repeat the wash with the EDTA solution two more times.
-
Water Wash: Wash the organic layer with deionized water to remove excess EDTA.
-
Brine Wash: Wash the organic layer with brine to facilitate drying.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product for residual copper using ICP-MS.
Visualizations
Caption: Decision workflow for selecting a catalyst removal technique.
Caption: Experimental workflow for palladium removal using a scavenger resin.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 8. arborassays.com [arborassays.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Best Chelating Agent for Copper: High-Quality Options [accio.com]
Validation & Comparative
A Head-to-Head Comparison: Bocaminooxyacetamide-PEG3-alkyne vs. Non-cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. This guide provides an objective comparison of a specific cleavable linker, Bocaminooxyacetamide-PEG3-alkyne, and non-cleavable linkers, supported by experimental data to inform rational ADC design and development.
The linker, the chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell. This delicate balance is key to widening the therapeutic window. This guide will delve into the comparative performance of a cleavable linker featuring a polyethylene (B3416737) glycol (PEG) spacer and a click chemistry handle (this compound) against the class of non-cleavable linkers.
Mechanism of Action: A Tale of Two Release Strategies
The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.
This compound (Cleavable Linker): This linker is designed to be stable in the bloodstream but is susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. The Bocaminooxyacetamide group can be cleaved under specific enzymatic or chemical conditions present in tumor cells, releasing the payload. The PEG3 spacer enhances hydrophilicity, which can improve the ADC's pharmacokinetic properties. The alkyne group provides a versatile handle for conjugating the linker to the payload or antibody using "click chemistry," which is known for its high efficiency and specificity.
Non-cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.
Signaling and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the distinct signaling pathways of the two linker types and a general experimental workflow for their comparison.
Caption: ADC Payload Release Mechanisms.
Caption: Experimental Workflow for ADC Comparison.
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative data from a comparative study of ADCs with a cleavable PEGylated linker and a non-cleavable linker. It is important to note that while the specific this compound linker was not used in this particular study, the data for the cleavable PEGylated linker serves as a relevant proxy.
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population.
| Linker Type | ADC Construct | Cell Line | IC50 (nM) |
| Cleavable PEGylated | Trastuzumab-FG-PEG12-DM1 (DAR 8) | SKBR3 (HER2+++) | 0.03 |
| Cleavable PEGylated | Trastuzumab-VAG-PEG12-DM1 (DAR 8) | SKBR3 (HER2+++) | 0.04 |
| Non-cleavable | Trastuzumab-MA-PEG12-PS-DM1 | SKBR3 (HER2+++) | 1.30 |
Data adapted from a study on pendant-shaped PEGylated linkers for ADCs. The cleavable linkers are peptide-based (FG and VAG) and serve as a proxy for a cleavable PEGylated linker.
Plasma Stability
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. It is often assessed by measuring the amount of intact ADC remaining after incubation in plasma over time.
| Linker Type | ADC Construct | Plasma Source | % DM1 Released after 96h |
| Cleavable PEGylated | Trastuzumab-FG-PEG12-DM1 (DAR 8) | Human | ~18% |
| Cleavable PEGylated | Trastuzumab-VAG-PEG12-DM1 (DAR 8) | Human | ~20% |
| Non-cleavable (Control) | Kadcyla® (T-DM1) | Human | ~16% |
Data adapted from a study on pendant-shaped PEGylated linkers for ADCs. The cleavable linkers are peptide-based (FG and VAG) and serve as a proxy for a cleavable PEGylated linker.
In Vivo Efficacy
The in vivo anti-tumor activity of an ADC is evaluated in animal models, typically by measuring tumor growth inhibition (TGI).
| Linker Type | ADC Construct | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Cleavable PEGylated | Trastuzumab-VAG-PEG12-DM1 (DAR 8) | Ovarian Cancer | 3 mg/kg | Significant tumor regression |
| Non-cleavable (Control) | Kadcyla® (T-DM1) | Ovarian Cancer | 3 mg/kg | Tumor growth inhibition |
Data adapted from a study on pendant-shaped PEGylated linkers for ADCs. The cleavable linker is peptide-based (VAG) and serves as a proxy for a cleavable PEGylated linker.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
-
Cell Seeding: Seed target cancer cells (e.g., SK-BR-3) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with both cleavable and non-cleavable linkers) in complete cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Plasma Stability Assay (LC-MS Method)
This protocol outlines a method to assess the stability of an ADC in plasma by measuring the release of the free payload over time.
-
ADC Incubation: Incubate the ADCs (with both cleavable and non-cleavable linkers) in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: Precipitate the proteins in the plasma samples using an organic solvent (e.g., acetonitrile) to separate the free payload from the intact ADC.
-
LC-MS Analysis: Analyze the supernatant containing the free payload by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released drug.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the linker in plasma.
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-cleavable ADC, cleavable ADC). Administer the ADCs intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion: Selecting the Optimal Linker
The decision between a cleavable linker like this compound and a non-cleavable linker is not a one-size-fits-all scenario and depends on a multitude of factors.
-
Cleavable linkers , particularly those with hydrophilic spacers like PEG, can offer potent in vitro cytotoxicity and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. This can be advantageous in treating heterogeneous tumors. However, they may exhibit lower plasma stability, leading to premature payload release and potential off-target toxicity.[1]
-
Non-cleavable linkers generally provide superior plasma stability, which can translate to a better safety profile and, in some cases, improved in vivo efficacy due to more intact ADC reaching the tumor site.[2][3] However, the released payload metabolite is often less membrane-permeable, limiting the bystander effect.
Ultimately, the optimal linker choice requires a thorough understanding of the target biology, the physicochemical properties of the payload, and the desired therapeutic outcome. A comprehensive preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.
References
A Head-to-Head Comparison of ADC Linkers: Bocaminooxyacetamide-PEG3-alkyne vs. Val-Cit-PABC
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, mechanism of action, and overall therapeutic index. This guide provides an objective comparison of two distinct linker technologies: the non-cleavable Bocaminooxyacetamide-PEG3-alkyne linker, which forms a stable oxime bond, and the enzymatically cleavable Val-Cit-PABC linker. This comparison is supported by representative experimental data and detailed methodologies to inform the rational design and selection of linkers for novel ADCs.
Executive Summary
The fundamental difference between these two linkers lies in their payload release mechanism. The this compound linker forms a highly stable, non-cleavable oxime linkage, relying on the complete degradation of the antibody within the lysosome to release the payload. In contrast, the Val-Cit-PABC linker is designed to be selectively cleaved by cathepsin B, an enzyme that is often upregulated in the tumor microenvironment, leading to intracellular release of the cytotoxic drug.
This distinction in cleavage mechanism has significant implications for the ADC's performance. The non-cleavable nature of the oxime linker generally imparts greater stability in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity. The enzymatically cleavable Val-Cit-PABC linker, while potentially less stable in certain preclinical models, offers the advantage of releasing an unmodified payload, which can be crucial for its cytotoxic activity and can enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.
Data Presentation: Quantitative Comparison
| Parameter | This compound (Oxime Linker) | Val-Cit-PABC Linker | Key Considerations |
| Linker Type | Non-cleavable | Enzymatically Cleavable | Dictates payload release mechanism and stability. |
| Cleavage Mechanism | Antibody degradation in lysosome | Cleavage by Cathepsin B | Oxime linkers are generally stable in circulation. Val-Cit-PABC is designed for specific enzymatic cleavage. |
| Plasma Stability (Human) | High (generally stable) | High (generally stable)[1][2] | Both linkers exhibit good stability in human plasma. |
| Plasma Stability (Mouse) | High (generally stable) | Variable (can be susceptible to cleavage by carboxylesterase 1C)[1] | Val-Cit-PABC linkers can show instability in mouse plasma, which may impact preclinical efficacy and toxicity assessment.[1] |
| In Vitro Cytotoxicity (IC50) | Potency is dependent on payload and target | Potency is dependent on payload and target | Efficacy is influenced by antigen expression, ADC internalization, and payload potency for both linker types. |
| Bystander Effect | Limited to no bystander effect | Capable of bystander effect | The release of a membrane-permeable payload from the Val-Cit-PABC linker can kill adjacent tumor cells. |
| In Vivo Efficacy | Dependent on target and payload | Dependent on target and payload | Both linker types have been successfully used in preclinical and clinical ADCs. |
Mechanism of Action and Experimental Workflows
Linker Structures and Conjugation
The this compound linker utilizes "click chemistry" for conjugation. The alkyne group reacts with an azide-modified payload, while the aminooxy group forms a stable oxime bond with an aldehyde or ketone on the antibody, often introduced through site-specific engineering or oxidation of glycans.
The Val-Cit-PABC linker is typically conjugated to the antibody via a maleimide (B117702) group that reacts with a reduced cysteine residue. The other end of the linker is attached to the payload.
Payload Release Mechanisms
The differing cleavage mechanisms are central to the functional comparison of these two linkers.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Samples can be analyzed by two primary methods:
References
A Tale of Two Clicks: A Comparative Guide to Copper-Catalyzed and Copper-Free Cycloaddition Chemistries
In the landscape of bioconjugation, "click chemistry" has emerged as a cornerstone methodology, enabling the efficient and specific covalent linking of molecules. At the forefront of this chemical revolution are two powerful azide-alkyne cycloaddition reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two indispensable techniques, represented by their respective alkyne reagents: the terminal alkyne in Bocaminooxyacetamide-PEG3-alkyne for CuAAC and the cyclooctyne (B158145) in Dibenzocyclooctyne (DBCO) linkers for SPAAC. This comparison is tailored for researchers, scientists, and drug development professionals seeking to select the optimal ligation strategy for their specific application.
While both reactions result in the formation of a stable triazole linkage, their fundamental mechanisms, reaction kinetics, and biocompatibility profiles differ significantly, making each suitable for distinct experimental contexts. CuAAC is renowned for its rapid reaction rates and high yields, facilitated by a copper(I) catalyst.[1] In contrast, SPAAC, a copper-free alternative, utilizes the inherent ring strain of a cyclooctyne like DBCO to drive the reaction, rendering it highly biocompatible and ideal for applications in living systems where copper toxicity is a concern.[2][3]
Performance Comparison at a Glance
The choice between a copper-catalyzed or copper-free approach hinges on a critical balance between reaction speed and the biological constraints of the experimental system. The following tables summarize the key quantitative and qualitative performance metrics of CuAAC, utilizing terminal alkynes, versus SPAAC with DBCO linkers.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO |
| Alkyne Reagent | Terminal Alkyne (e.g., in this compound) | Cyclooctyne (e.g., DBCO) |
| Catalyst Required | Yes (Copper (I)) | No |
| Typical Reaction Time | Minutes to a few hours[1] | Several hours to overnight[1] |
| Second-Order Rate Constant | 1-100 M⁻¹s⁻¹[4] | ~0.34 M⁻¹s⁻¹ (with similar azides)[5] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity, though biocompatible versions with specific ligands exist[6][7][8][9] | Excellent, widely used in live cells and in vivo[2][3] |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole isomer[4] | Not regioselective, can produce a mixture of regioisomers[1] |
| Reagent Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available[4] | Strained cyclooctynes like DBCO are typically more expensive and complex to synthesize[4] |
| Potential Side Reactions | Oxidative homocoupling of alkynes and other copper-mediated side reactions[4] | Potential for side reactions with thiols; some strained alkynes can be unstable[4] |
Delving into the Chemistries: Mechanisms and Workflows
The fundamental distinction between CuAAC and SPAAC lies in their reaction mechanisms, which in turn dictates their experimental workflows and suitability for different applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species. This catalysis dramatically accelerates the reaction, allowing for rapid and efficient ligation.[10] The requirement of a copper catalyst, however, can be a significant drawback in biological systems due to its cytotoxicity.[7] Efforts have been made to mitigate this by using copper-chelating ligands.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. benchchem.com [benchchem.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mass Spectrometry Characterization of PEGylated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of Antibody-Drug Conjugates (ADCs), with a focus on those synthesized using PEGylated linkers such as Boc-aminooxyacetamide-PEG3-alkyne. Given the limited publicly available data on this specific linker, this guide will use a representative site-specific, PEGylated ADC as a case study to illustrate the application and comparison of different analytical methodologies.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. PEGylated linkers, such as those involving a Boc-aminooxyacetamide-PEG3-alkyne moiety, are often employed to improve solubility and optimize the physicochemical properties of the ADC.
Thorough characterization of ADCs is essential to ensure their quality, safety, and efficacy. Mass spectrometry has become an indispensable tool for this purpose, providing detailed information on the drug-to-antibody ratio (DAR), conjugation sites, and overall structural integrity of the ADC. This guide compares the three primary MS-based approaches for ADC characterization: intact mass analysis, subunit analysis (middle-down), and peptide mapping (bottom-up), alongside a commonly used orthogonal method, Hydrophobic Interaction Chromatography (HIC).
Mass Spectrometry-Based Characterization of ADCs
The heterogeneity of ADCs, arising from variations in the number and location of conjugated drugs, presents a significant analytical challenge. Mass spectrometry offers a suite of techniques to dissect this complexity.
Experimental Workflow for ADC Characterization
Comparison of Key Characterization Techniques
The choice of analytical method depends on the specific information required. Below is a comparative summary of the most common techniques for ADC characterization.
| Technique | Information Provided | Advantages | Disadvantages | Typical Mass Accuracy (Da) | Throughput |
| Intact Mass Analysis (MS) | Average DAR, Drug Load Distribution, Glycoform Profile | Fast, provides a snapshot of the entire molecule.[1][2] | Limited resolution for complex mixtures, may not resolve all DAR species.[1] | 10 - 20 | High |
| Subunit Analysis (MS) | DAR distribution on light and heavy chains, Confirmation of chain-specific conjugation | Improved resolution over intact mass, can resolve different drug loads on each chain.[1] | Requires reduction of the antibody, which can introduce artifacts. | 1 - 5 | Medium |
| Peptide Mapping (MS/MS) | Precise localization of conjugation sites, Site occupancy, PTM analysis | Provides the most detailed structural information at the amino acid level.[3] | Complex sample preparation, data analysis can be challenging, potential for incomplete digestion.[3] | < 0.1 | Low |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, Drug Load Distribution, Purity | Robust and reproducible, widely used in quality control environments.[4][5][6] | Indirect measurement of DAR based on hydrophobicity, may not be MS-compatible.[4][5] | N/A | High |
Detailed Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible data. Below are representative protocols for each of the discussed mass spectrometry techniques.
Intact Mass Analysis
This method analyzes the entire ADC molecule to determine the average DAR and the distribution of different drug-loaded species.
1. Sample Preparation:
-
The ADC is typically desalted using a reversed-phase or size-exclusion chromatography column online with the mass spectrometer to remove non-volatile salts from the formulation buffer.[7]
2. LC-MS Parameters:
-
Column: A reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 80% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different DAR species can be determined.
Subunit Analysis (Middle-Down)
This approach involves reducing the ADC into its light and heavy chains prior to MS analysis, providing better resolution of drug conjugation on each chain.
1. Sample Preparation:
-
The ADC is incubated with a reducing agent such as dithiothreitol (B142953) (DTT) or TCEP to cleave the disulfide bonds.
-
The reduced sample is then desalted.
2. LC-MS Parameters:
-
Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from ~20% to 60% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Instrument: A high-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: ESI in positive ion mode.
-
Data Analysis: Deconvolution of the mass spectra for the light and heavy chains allows for the determination of the number of drugs conjugated to each.
Peptide Mapping (Bottom-Up)
Peptide mapping provides the most detailed information, identifying the specific amino acid residues where the drug is conjugated.
1. Sample Preparation:
-
Reduction and Alkylation: The ADC is denatured, reduced with DTT, and alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digestion: The protein is digested into smaller peptides using a protease such as trypsin. For lysine-conjugated ADCs, a different enzyme like Lys-C may be used to avoid cleavage at the conjugation sites.
-
Sample Cleanup: The peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A long gradient from ~2% to 40% B over 60-90 minutes.
-
Flow Rate: 0.2-0.3 mL/min.
-
MS Instrument: A high-resolution tandem mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion).
-
Data Acquisition: Data-dependent acquisition (DDA) is typically used to acquire MS/MS spectra of the most abundant peptides.
-
Data Analysis: The MS/MS data is searched against the antibody sequence to identify peptides and any modifications, including the drug-linker moiety. Site occupancy can be quantified by comparing the peak areas of the modified and unmodified peptides.[3]
Alternative and Orthogonal Methods
While mass spectrometry is a powerful tool, orthogonal techniques are essential for comprehensive ADC characterization.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a widely used method for determining the DAR of ADCs.[4][5][6] The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.
Workflow:
Advantages of HIC:
-
Robustness: HIC is a well-established and robust method suitable for routine quality control.[6]
-
Resolving Power: It can often resolve species with different numbers of conjugated drugs.
Limitations of HIC:
-
Indirect Measurement: DAR is inferred from retention time, not directly measured.
-
MS Incompatibility: The high salt concentrations used in traditional HIC are not compatible with mass spectrometry, although newer methods are being developed to overcome this limitation.[4][8]
Conclusion
The comprehensive characterization of ADCs, particularly those with novel linkers like Boc-aminooxyacetamide-PEG3-alkyne, requires a multi-faceted analytical approach. Mass spectrometry, through intact mass analysis, subunit analysis, and peptide mapping, provides an unparalleled level of detail regarding the drug-to-antibody ratio, drug load distribution, and precise conjugation sites.[9][10] When combined with orthogonal techniques like HIC, these methods provide a complete picture of the ADC's critical quality attributes, ensuring the development of safe and effective biotherapeutics. Researchers and drug developers should select the appropriate combination of these techniques based on the specific information required at each stage of the development process.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. enovatia.com [enovatia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HIC Analysis for Determining Drug Distribution of Bocaminooxyacetamide-PEG3-alkyne ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) with alternative methods for determining the drug-to-antibody ratio (DAR) and drug distribution of Antibody-Drug Conjugates (ADCs), with a specific focus on ADCs synthesized using a Bocaminooxyacetamide-PEG3-alkyne linker. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate analytical strategy for your research and development needs.
Executive Summary
Determining the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly impacts their efficacy and safety.[1] Hydrophobic Interaction Chromatography (HIC) has emerged as the gold standard for DAR and drug-load distribution analysis of cysteine-linked ADCs due to its ability to separate ADC species under native, non-denaturing conditions.[2][3] This is a key advantage over methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) which use denaturing mobile phases.[4]
This guide compares HIC with two primary alternatives: RP-HPLC and HIC coupled with Mass Spectrometry (HIC-MS). While HIC offers excellent reproducibility for quantifying DAR species, RP-HPLC can provide higher resolution in some cases. HIC-MS combines the separation power of HIC with the identification capabilities of mass spectrometry, offering detailed characterization of ADC variants.
The inclusion of a this compound linker introduces a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. PEGylation is known to increase the hydrophilicity of ADCs, which can reduce aggregation and improve pharmacokinetic properties. This hydrophilicity must be considered during HIC method development, as it may influence the retention behavior of the ADC species.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HIC, RP-HPLC, and HIC-MS for the analysis of ADCs.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | HIC - Mass Spectrometry (HIC-MS) |
| Principle | Separation based on hydrophobicity under non-denaturing, high salt conditions. | Separation based on hydrophobicity under denaturing conditions (organic solvents). | HIC separation followed by mass analysis for identification. |
| Primary Application | DAR determination and drug load distribution of intact ADCs.[2][3] | Orthogonal method for DAR determination, often after reduction of the ADC.[2][5] | Identification and characterization of DAR species and other variants.[6][7] |
| Resolution | Good resolution of major DAR species (e.g., DAR0, 2, 4, 6, 8).[8] May have limitations in resolving species with very similar hydrophobicity. | Can offer higher resolution for certain ADC species and can separate positional isomers. | Separation resolution is dependent on the HIC method. |
| Reproducibility | Excellent, with Relative Standard Deviations (RSDs) for retention time <0.1% and peak area <0.3%.[8] | Good, but can be affected by the denaturing conditions. | Dependent on the stability of the HIC separation and MS ionization. |
| Analysis Time | Typically 20-40 minutes per sample.[1][8] | Can be faster than HIC, but may require sample preparation (reduction). | Analysis time is similar to HIC, but data analysis can be more complex.[6] |
| MS Compatibility | Traditional HIC methods use non-volatile salts and are not directly compatible with MS.[9] | Readily compatible with MS. | Requires specialized MS-compatible mobile phases (e.g., using ammonium (B1175870) acetate (B1210297) or ammonium tartrate) and often an online desalting step.[1][6][7] |
| Advantages | - Non-denaturing conditions preserve the native structure of the ADC.[10] - Gold standard for DAR analysis of cysteine-linked ADCs.[3] - High reproducibility.[8] | - High resolution. - MS compatibility. | - Direct identification of peaks. - Characterization of modifications. |
| Limitations | - Limited resolution for highly hydrophobic species. - Incompatible with standard MS setups.[9] | - Denaturing conditions can alter the ADC structure. - May not be suitable for all intact ADCs. | - Complex method development. - Potential for ion suppression and adduct formation.[1] |
Experimental Protocols
HIC Protocol for this compound ADCs
This protocol is a representative method for the HIC analysis of a this compound ADC. The PEG3 linker increases the hydrophilicity of the ADC, which may require optimization of the salt concentration and gradient to achieve optimal separation.
Materials:
-
HIC Column: TSKgel Butyl-NPR (4.6 mm ID x 3.5 cm, 2.5 µm) or similar
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Sample: this compound ADC at 1 mg/mL in Mobile Phase A
Instrumentation:
-
UHPLC or HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.8 mL/min.
-
Sample Injection: Inject 10 µL of the ADC sample.
-
Gradient Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Column Wash: Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
Detection: Monitor the elution profile at 280 nm.
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Alternative Method: RP-HPLC Protocol (after reduction)
This method provides an orthogonal approach to DAR determination.
Materials:
-
RP-HPLC Column: Agilent PLRP-S (2.1 mm ID x 50 mm, 5 µm) or similar
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
Sample: ADC at 1 mg/mL
Procedure:
-
Sample Reduction: Reduce the ADC sample with an excess of DTT (e.g., 50 mM) at 37°C for 30 minutes to separate the light and heavy chains.
-
Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the reduced ADC sample.
-
Gradient Elution: Perform a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs on each chain.
Visualizations
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Caption: General mechanism of action of an antibody-drug conjugate.
Experimental Workflow for ADC Characterization
This diagram outlines a typical workflow for the physicochemical characterization of an ADC, including HIC analysis.
Caption: Experimental workflow for ADC characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Linker Chemistry in Modulating the In Vitro Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is not solely dependent on the targeted killing of antigen-positive (Ag+) cells. The "bystander effect," a phenomenon where the cytotoxic payload released from the target cell kills adjacent antigen-negative (Ag-) cells, can significantly enhance therapeutic potency.[1][2][3][4][5][][7] This guide provides a comparative analysis of the in vitro bystander effect of ADCs, with a focus on the hypothetical performance of a novel Bocaminooxyacetamide-PEG3-alkyne linker, benchmarked against well-characterized cleavable and non-cleavable linker technologies.
The Critical Role of the Linker in the Bystander Effect
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's ability to induce a bystander effect.[][8][9] Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes).[8][9][10] This cleavage releases the payload in its active, cell-permeable form, allowing it to diffuse out of the target cell and kill neighboring cells.[1][2][][9]
-
Non-Cleavable Linkers: These linkers require the complete degradation of the antibody in the lysosome to release the payload.[8][9] The released payload often remains attached to an amino acid residue from the antibody, which can render it charged and membrane-impermeable, thus preventing the bystander effect.[8]
Comparative Analysis of ADC Linkers and the Bystander Effect
The following table summarizes the characteristics and in vitro bystander potential of different ADC linker technologies. The data for the this compound linker is presented as a hypothetical case based on its chemical properties, as direct experimental data is not publicly available.
| Linker Type | Example ADC | Cleavability | Payload Permeability | Expected In Vitro Bystander Effect |
| This compound | Hypothetical | Cleavable [1][11][12][13][14] | High (payload dependent) | High Potential |
| Val-Cit-PABC | Trastuzumab Deruxtecan (T-DXd) | Cleavable (Cathepsin B)[5] | High (DXd is membrane permeable)[5][9] | High [5] |
| Thioether (SMCC) | Trastuzumab Emtansine (T-DM1) | Non-cleavable[5][8] | Low (DM1-lysine metabolite is charged)[8] | None to Low [5][8] |
This compound: A Hypothetical Analysis
The this compound linker is classified as a cleavable linker.[1][11][12][13][14] This property is the primary prerequisite for enabling a bystander effect. The presence of a polyethylene (B3416737) glycol (PEG) spacer can enhance the hydrophilicity and solubility of the ADC, potentially influencing its pharmacokinetic properties.[15] The alkyne group facilitates "click chemistry" for precise drug conjugation.[2][16]
Assuming this linker is paired with a potent, membrane-permeable payload, it is hypothesized to facilitate a significant bystander effect. Upon internalization into an Ag+ cell and subsequent cleavage, the released payload would be capable of diffusing across the cell membrane to kill adjacent Ag- cells.
Experimental Protocols for In Vitro Bystander Effect Assessment
To quantitatively assess the bystander effect of an ADC, two primary in vitro assays are commonly employed: the co-culture assay and the conditioned medium transfer assay.[11][13][14][16][][18]
Co-culture Bystander Assay
This assay directly measures the killing of Ag- cells when cultured together with Ag+ cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Antibody-Drug Conjugate (ADC) of interest
-
Control ADC (non-binding or with a non-cleavable linker)
-
Cell culture medium and supplements
-
96-well culture plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells. Include control wells with only Ag- cells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the ADC. Include untreated controls and controls with a non-bystander effect-inducing ADC.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
Analysis:
-
Quantify the viability of the Ag- cells (GFP-positive) using fluorescence microscopy or high-content imaging.
-
Alternatively, use a cell viability reagent that does not interfere with the fluorescent protein signal.
-
Compare the viability of Ag- cells in the co-culture to the viability of Ag- cells in monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (the released payload) secreted into the culture medium.[14][16]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line
-
ADC of interest
-
Cell culture medium and supplements
-
Culture flasks and 96-well plates
-
Centrifuge
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask and allow them to adhere.
-
Treat the Ag+ cells with a relevant concentration of the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and add the conditioned medium (undiluted or serially diluted) to the Ag- cells.
-
Include controls where Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess direct toxicity.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72-96 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo). A significant reduction in the viability of Ag- cells treated with conditioned medium compared to the direct ADC treatment control confirms a bystander effect mediated by a secreted payload.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the mechanism of the ADC bystander effect and the experimental workflow for its in vitro assessment.
Caption: Mechanism of the ADC-mediated bystander effect.
Caption: Experimental workflows for in vitro bystander effect assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In silico decrypting of the bystander effect in antibody–drug conjugates for breast cancer therapy | Sciety [sciety.org]
- 7. Bromoacetamide-PEG3-alkyne - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 16. Alkyne | BroadPharm [broadpharm.com]
- 18. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Analysis of Boc-aminooxyacetamide-PEG3-alkyne in Human Plasma
Theoretical Stability Assessment of Boc-aminooxyacetamide-PEG3-alkyne
The stability of Boc-aminooxyacetamide-PEG3-alkyne in human plasma is anticipated to be high due to the intrinsic stability of its functional moieties at physiological pH (7.4).
-
Boc (tert-Butyloxycarbonyl) Group: This protecting group is known to be stable under neutral and basic conditions, and its cleavage requires strong acidic conditions which are not present in human plasma.[1][2]
-
Acetamide (B32628) Linkage: Amide bonds are generally stable to hydrolysis. While plasma contains esterases and other hydrolases, the hydrolysis of simple amides is typically slow.[3]
-
PEG3 (Polyethylene Glycol) Linker: The PEG chain itself is hydrophilic and is known to enhance the in vivo stability and solubility of molecules by providing a hydration shell.[4][]
-
Alkyne Group: Terminal alkynes are stable functional groups that do not readily react with biological nucleophiles in the absence of specific catalysts (like copper in CuAAC click chemistry).
-
Aminooxy Group: The aminooxy functionality is stable and poised for specific ligation with aldehydes or ketones to form a stable oxime bond.
Overall, significant degradation of the unconjugated Boc-aminooxyacetamide-PEG3-alkyne in human plasma over a typical experimental timeframe (e.g., up to 48 hours) is not expected.
Comparison with Alternative Bifunctional Linkers
The choice of a bifunctional linker is critical for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The stability of the linker in systemic circulation is paramount to prevent premature release of conjugated payloads, which can lead to off-target toxicity and reduced therapeutic efficacy.[6] The following table compares the theoretical and reported stability profiles of Boc-aminooxyacetamide-PEG3-alkyne with other commonly used linker classes. It is important to note that much of the available quantitative data pertains to the stability of the linker once incorporated into a larger bioconjugate (e.g., an ADC), and not the linker in its free form.
| Linker Class/Example | Structure | Reactive Groups | Plasma Stability Profile |
| Boc-aminooxyacetamide-PEG3-alkyne | Boc-NH-O-CH₂-C(O)NH-(CH₂CH₂O)₃-CH₂-C≡CH | Aminooxy (protected), Alkyne | Expected to be High: The constituent amide and ether bonds are generally stable. The Boc protecting group is not labile at physiological pH. |
| NHS-PEG-Alkyne | O=C(ONC₄H₄O₂)-(CH₂CH₂O)n-CH₂-C≡CH | NHS Ester, Alkyne | Moderate: The NHS ester is susceptible to hydrolysis, with a half-life that can range from minutes to hours at pH 7.4.[] The PEG and alkyne groups are stable. |
| Maleimide-PEG-NHS | O=C(ONC₄H₄O₂)-(CH₂CH₂O)n-(CH₂)m-N(C₄H₂O₂) | Maleimide (B117702), NHS Ester | Moderate to High (post-conjugation): The NHS ester is prone to hydrolysis. The maleimide group forms a stable thioether bond with thiols. The resulting conjugate can undergo a retro-Michael reaction, leading to payload dissociation, though this is generally slow.[7] |
| Hydrazone Linkers | R-C(R')=N-NH-C(O)-R'' | Hydrazide, Carbonyl | pH-Dependent (Low at physiological pH): Designed to be cleaved in the acidic environment of endosomes (pH 5.0-6.5). However, they can exhibit instability and premature drug release in plasma at pH 7.4.[6] |
| Peptide Linkers (e.g., Val-Cit) | ...-Val-Cit-PABC-... | Varies (e.g., PABC) | High (in general circulation), Cleavable by specific enzymes: Linkers like Valine-Citrulline are designed to be stable in plasma but are cleaved by specific lysosomal proteases (e.g., Cathepsin B) within target cells.[8][9] However, some studies have noted susceptibility to plasma carboxylesterases.[9] |
| Disulfide Linkers | R-S-S-R' | Thiol (for exchange) | Redox-Dependent (Moderately Stable): These linkers are relatively stable in the bloodstream but can be cleaved in the reducing environment inside a cell. They can also undergo exchange with free thiols in plasma, such as albumin, leading to premature payload release.[6] |
Experimental Protocol: In Vitro Human Plasma Stability Assay
This protocol outlines a standard procedure to quantitatively assess the stability of Boc-aminooxyacetamide-PEG3-alkyne in human plasma.
1. Materials and Reagents:
-
Boc-aminooxyacetamide-PEG3-alkyne
-
Pooled human plasma (anticoagulant such as heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS) - a structurally similar, stable compound
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
2. Experimental Workflow Diagram
Caption: Workflow for the in vitro plasma stability assay.
3. Procedure:
-
Preparation:
-
Prepare a stock solution (e.g., 10 mM) of Boc-aminooxyacetamide-PEG3-alkyne in DMSO.
-
Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a "stop solution" of cold acetonitrile containing the internal standard at a fixed concentration.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Initiate the reaction by spiking the linker stock solution into the plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid plasma protein precipitation.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).
-
Immediately add the aliquot to a well of a 96-well plate containing a larger volume of the cold acetonitrile/IS stop solution (e.g., 200 µL). This terminates the enzymatic reactions and precipitates plasma proteins.
-
-
Sample Processing:
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent linker remaining at each time point. The analysis is based on the peak area ratio of the analyte to the internal standard.
5. Data Analysis:
-
The percentage of the linker remaining at each time point is calculated relative to the amount present at time zero.
-
The natural logarithm of the percentage of remaining linker is plotted against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k
Logical Relationship of Stability Factors
The overall stability of a linker in plasma is a multifactorial property influenced by its chemical structure and the biological environment.
Caption: Factors influencing linker stability in plasma.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Bocaminooxyacetamide-PEG3-alkyne with Other PEGylated Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker is a critical determinant of therapeutic efficacy and safety. This guide provides an objective, data-supported comparison of Bocaminooxyacetamide-PEG3-alkyne with other commonly employed PEGylated linkers. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug development programs.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key features:
-
A Boc-protected aminooxy group : This functionality allows for chemoselective ligation to aldehyde or ketone groups, forming a stable oxime bond. The Boc (tert-butyloxycarbonyl) protecting group ensures the aminooxy moiety remains inert until its desired reaction, preventing premature reactivity.[1]
-
A hydrophilic PEG3 spacer : The short polyethylene (B3416737) glycol (PEG) chain, consisting of three ethylene (B1197577) glycol units, enhances the water solubility of the linker and the resulting conjugate.[2] This is crucial for mitigating aggregation, especially when dealing with hydrophobic drug payloads.[3]
-
An alkyne group : This terminal functional group enables covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4][5]
This unique combination of features makes this compound a versatile tool for constructing ADCs and other bioconjugates with precise control over the conjugation site and stoichiometry.
Performance Comparison of PEGylated Linkers
The selection of a linker technology has a profound impact on the stability, pharmacokinetics (PK), and overall therapeutic index of a bioconjugate.[3] Below is a comparative analysis of this compound against other prevalent PEGylated linkers.
| Linker Type | Reactive Groups | Bond Formed | Key Advantages | Potential Limitations |
| This compound | Boc-aminooxy, Alkyne | Oxime, Triazole | - Orthogonal reactivity allows for sequential conjugation. - Oxime bond is stable under physiological conditions.[6] - Click chemistry provides high efficiency and specificity.[7] - PEG spacer improves solubility and PK properties.[8] | - Requires a two-step ligation process. - CuAAC requires a copper catalyst, which can be cytotoxic if not properly removed.[9] |
| Maleimide-PEG-NHS Ester | Maleimide (B117702), NHS Ester | Thioether, Amide | - Well-established and widely used chemistry. - High reactivity of maleimide towards thiols. - NHS ester reacts efficiently with primary amines. | - Potential for retro-Michael reaction leading to drug deconjugation from maleimide linkage.[10] - NHS esters are susceptible to hydrolysis. |
| Azide-PEG-NHS Ester | Azide, NHS Ester | Triazole, Amide | - Allows for click chemistry conjugation. - Amide bond is highly stable. | - Requires an alkyne-modified partner for click reaction. - NHS ester instability. |
| Hydrazide-PEG-alkyne | Hydrazide, Alkyne | Hydrazone, Triazole | - Hydrazone linkage is relatively stable, but can be designed to be acid-labile for payload release in endosomes. - Orthogonal reactivity. | - Hydrazone bonds can be less stable than oxime bonds at neutral pH.[6] |
| Thiol-PEG-alkyne | Thiol, Alkyne | Disulfide/Thioether, Triazole | - Thiol can form a reducible disulfide bond for cleavable applications or a stable thioether. - Orthogonal reactivity. | - Disulfide bonds can be prematurely cleaved in the bloodstream. - Thiol groups can be prone to oxidation. |
Experimental Data Summary
The following table summarizes key performance parameters for different linker chemistries, providing a basis for comparison. While direct comparative data for this compound is limited, the performance can be inferred from the behavior of its constituent oxime and triazole linkages.
| Parameter | Oxime Linkage | Triazole Linkage (CuAAC) | Maleimide-Thioether Linkage | Hydrazone Linkage | Disulfide Linkage |
| Plasma Stability (Half-life) | High (generally stable)[6] | Very High (highly stable)[11] | Moderate (risk of retro-Michael addition)[10] | Moderate to Low (pH-dependent)[6] | Low (susceptible to reduction) |
| Reaction Efficiency | High | Very High | High | Moderate to High | Moderate |
| Reaction Conditions | Mild (physiological pH)[12] | Mild (aqueous, room temp)[13] | Mild (physiological pH) | Mild (slightly acidic pH optimal) | Mild (physiological pH) |
| Orthogonality | High | High | Moderate | High | Moderate |
| Reference | [6][12] | [7][13] | [3][10] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of these linkers.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to enable oxime ligation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.[14]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected aminooxy-PEG3-alkyne.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the alkyne-functionalized linker to an azide-containing molecule (e.g., a modified antibody or payload).
Materials:
-
Alkyne-functionalized molecule (e.g., deprotected aminooxy-PEG3-alkyne)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).[15]
-
In a reaction vessel, dissolve the azide- and alkyne-functionalized molecules in the reaction buffer.
-
Add the THPTA ligand to the reaction mixture.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9] The final concentrations are typically in the range of 1-2 equivalents of the alkyne, 1 mM CuSO₄, 5 mM sodium ascorbate, and 2 mM THPTA relative to the azide.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.
-
Purify the resulting conjugate using size-exclusion chromatography to remove unreacted small molecules and the copper catalyst.[3]
-
Characterize the conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).[16][17]
Protocol 3: Oxime Ligation
Objective: To conjugate the aminooxy-functionalized linker to an aldehyde or ketone-containing molecule.
Materials:
-
Aminooxy-functionalized molecule
-
Aldehyde or ketone-functionalized molecule
-
Aniline (B41778) (as a catalyst)
-
Sodium phosphate (B84403) buffer, pH 7.0
-
SEC column for purification
Procedure:
-
Dissolve the aldehyde/ketone- and aminooxy-functionalized molecules in the sodium phosphate buffer.[6]
-
Add aniline to the reaction mixture to a final concentration of 10-100 mM. Aniline acts as a nucleophilic catalyst to accelerate the reaction.[12][18][19]
-
Incubate the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Purify the resulting conjugate by size-exclusion chromatography.
-
Characterize the final product to confirm the formation of the oxime bond.
Protocol 4: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the release of the payload in a biologically relevant matrix.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[20]
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[21]
-
Immediately process the samples to precipitate proteins (e.g., with acetonitrile) and extract the free payload.[22]
-
Analyze the extracted samples by LC-MS/MS to quantify the amount of released payload.[10]
-
Separately, the amount of intact ADC can be quantified at each time point using techniques like ELISA or affinity capture followed by LC-MS.[23]
-
Calculate the half-life of the linker in plasma.
Visualizing Workflows and Pathways
To further elucidate the application of these linkers, the following diagrams, generated using Graphviz, illustrate key experimental workflows and the general mechanism of action for an ADC constructed with this compound.
Caption: Synthesis and conjugation workflow for an ADC using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
This compound offers a sophisticated and versatile approach to the construction of ADCs and other bioconjugates. Its orthogonal reactive groups, combined with the benefits of a hydrophilic PEG spacer, provide researchers with precise control over the conjugation process, leading to more homogeneous and potentially more effective therapeutics. The choice of linker is a multifactorial decision that must take into account the specific properties of the antibody, the payload, and the biological target. By understanding the comparative performance and leveraging the detailed experimental protocols provided in this guide, researchers can better navigate the complexities of bioconjugation and accelerate the development of next-generation targeted therapies.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. jenabioscience.com [jenabioscience.com]
- 16. enovatia.com [enovatia.com]
- 17. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ADC Plasma Stability Assay [iqbiosciences.com]
Safety Operating Guide
Navigating the Disposal of Bocaminooxyacetamide-PEG3-alkyne: A Comprehensive Guide for Laboratory Professionals
This guide offers essential, step-by-step procedures for the safe disposal of Bocaminooxyacetamide-PEG3-alkyne, drawing upon best practices for structurally related chemicals.
Core Safety Precautions and Hazard Identification
Given the compound's structure, the following potential hazards should be considered:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is generally considered to have low toxicity. However, it is acid-labile and can be cleaved under acidic conditions, which should be considered when segregating waste.[1][2]
-
PEG Linker: Polyethylene (B3416737) glycol (PEG) is known for its low toxicity and biodegradability.[3][4] However, large quantities can impact wastewater treatment processes by affecting the biological and chemical oxygen demand.[3]
-
Terminal Alkyne: The alkyne group is a reactive functional group, particularly in the context of click chemistry.[5] While not acutely hazardous in this context, its reactivity necessitates careful waste stream management to avoid unintended reactions. Some alkyne-containing compounds may be harmful if swallowed, inhaled, or in contact with skin.[6]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound and its associated waste:
-
Eye Protection: Safety goggles or glasses with side-shields.[7]
-
Hand Protection: Compatible protective gloves (e.g., nitrile).[7]
-
Body Protection: A lab coat or other impervious clothing.[7]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[7]
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound and related compounds are summarized in the table below.
| Property | Value/Information | Source/Comment |
| Molecular Formula | Not explicitly found for the target compound, but a related structure, Boc-amino-PEG3-SSPy, is C18H30N2O5S2.[8] | The exact formula for this compound will differ. |
| Molecular Weight | Not explicitly found for the target compound. For reference, Boc-amino-PEG3-SSPy is 418.57 g/mol .[8] | The molecular weight is a key identifier for chemical inventory and waste manifests. |
| Appearance | Likely a solid, similar to related compounds.[8] | Physical state is critical for determining appropriate waste container selection. |
| Primary Hazards | Potential for reactivity due to the alkyne group.[5] The Boc-protecting group and PEG linker are generally considered to be of low hazard.[4][8] | Based on the known reactivity of its functional groups. |
| Storage | Store in a cool, dry, and dark place.[9] Recommended storage for similar compounds is often -20°C.[9] | Proper storage is essential to maintain compound integrity and prevent degradation into unknown byproducts. |
Core Disposal Protocol: A Step-by-Step Approach
The primary disposal route for this compound is through an approved chemical waste disposal service.[7] This ensures environmentally responsible management.
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process.[9] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
-
Solid Waste:
-
Examples: Contaminated gloves, pipette tips, weigh boats, and paper towels.[7]
-
Procedure: Collect all solid waste contaminated with the compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".[9] Keep the container sealed when not in use.[9]
-
-
Liquid Waste:
-
Examples: Unused solutions, reaction mixtures, and solvent rinsates.
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and sealable container. Ensure the container material is compatible with the solvents used.[7] The container must be clearly labeled with the full chemical name and approximate concentrations of all components. Segregate aqueous waste from organic solvent waste.[10]
-
-
Sharps Waste:
Step 2: Container Labeling and Storage
-
Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[10] The label must include the full chemical name: "this compound Waste," and list all other constituents.[8][10] Do not use abbreviations.
-
Storage: Store waste containers in the laboratory where the waste was generated, in a designated and secure secondary containment area. Do not store waste containers in hallways or public locations.[10] Ensure containers are tightly sealed except when adding waste.[10]
Step 3: Disposal of Empty Containers
Containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695), isopropanol, or the solvent used in the experiment).[8]
-
The rinsate must be collected and disposed of as hazardous liquid chemical waste.[8]
-
After triple-rinsing and allowing the container to dry, deface the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[8]
Step 4: Arranging for Waste Pickup
Once a waste container is full, or if waste is generated infrequently, follow your institution's procedures to arrange for pickup by the EHS department or a licensed hazardous waste disposal contractor.[9]
Experimental Protocols: Spill and Decontamination Procedures
In Case of a Spill:
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if safe to do so.[7]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[7] For solid spills, sweep up the material carefully, avoiding dust generation.[6]
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[7]
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent. Collect all cleaning materials as hazardous waste.[7]
Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue.
-
Collect this initial rinsate as hazardous liquid waste.[9]
-
Subsequent washes with detergent and water can typically be disposed of down the drain, but this should be confirmed with your institution's specific guidelines.[9]
Caption: Disposal workflow for this compound waste.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
Essential Safety and Operational Guide for Handling Bocaminooxyacetamide-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Bocaminooxyacetamide-PEG3-alkyne.
This compound is a cleavable 3-unit PEG ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs). It functions as a click chemistry reagent, containing an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules bearing azide (B81097) groups[1]. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety protocols based on structurally related compounds and general best practices for handling PEGylated alkynes and acetamide (B32628) derivatives.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended.
| Protection Type | Specific Recommendations | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To protect eyes and face from splashes, dust, or aerosols. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact with the product. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of any dust, mists, or vapors. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[2].
-
Avoid Contact: Take precautions to avoid contact with eyes, skin, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
-
Ingestion: Do not eat, drink, or smoke in areas where the chemical is being handled or stored.
Storage:
-
Temperature: Store in a cool, dry place. Specific storage temperatures may vary, so always refer to the supplier's recommendations. For similar compounds, storage at -5°C is recommended[3][4].
-
Container: Keep the container tightly closed to prevent contamination and degradation.
-
Incompatibilities: Avoid strong oxidizing agents[2].
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been collected. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated items such as gloves, pipette tips, and paper towels in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Collect all liquid waste from experiments and cleaning in a clearly labeled, sealed, and chemical-resistant container.
-
Sharps Waste: Any contaminated sharps, such as needles or glass pipettes, must be placed in a designated, puncture-proof sharps container.
Labeling and Disposal:
-
All waste containers must be clearly labeled as "Hazardous Chemical Waste" and should specify that they contain "this compound".
-
Keep waste containers sealed when not in use.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Do not pour chemical waste down the drain.
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
